Deoxymulundocandin
Description
Properties
CAS No. |
138626-63-8 |
|---|---|
Molecular Formula |
C48H77N7O15 |
Molecular Weight |
992.2 g/mol |
IUPAC Name |
12-methyl-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide |
InChI |
InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68)/t26?,27-,28+,31+,32-,33-,34-,35+,36+,38-,39-,40-,41-,44+/m0/s1 |
InChI Key |
GWBOEEVOSDBARW-SPXLVGSKSA-N |
Isomeric SMILES |
CCC(C)CCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H](CC4=CC=C(C=C4)O)O)CO)C)O)O)O |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deoxymulundocandin; |
Origin of Product |
United States |
Foundational & Exploratory
Deoxymulundocandin: A Technical Guide to its Discovery, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxymulundocandin is an echinocandin-type antifungal antibiotic isolated from a novel variety of the fungus Aspergillus sydowii. This document provides a comprehensive overview of the discovery, origin, and physicochemical properties of this compound. It details the experimental protocols employed for its isolation, purification, and structural elucidation. Furthermore, a putative biosynthetic pathway is proposed based on established knowledge of echinocandin biosynthesis. All quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language.
Discovery and Origin
This compound was first isolated and characterized by a team of scientists at the Research Centre of Hoechst India Limited in Mulund, Bombay, and at Pharma Forschung of Hoechst AG in Frankfurt, Germany.[1] The discovery was a result of a screening program for novel antibiotics from fungal sources.[1] The findings were submitted for publication on September 19, 1991, and subsequently published in The Journal of Antibiotics in May 1992.[1]
The producing organism is a novel variety of the fungus Aspergillus sydowii (Bainier and Sartory) Thom and Church, which was designated Aspergillus sydowii var. nov. mulundensis Roy (Culture No. Y-30462).[1] The varietal name 'mulundensis' is derived from Mulund, a suburb of Mumbai (formerly Bombay), India, where the Hoechst India research facility was located. This fungus has been noted to be commonly associated with rice in various stages, from the field to storage.[1]
Physicochemical Properties
This compound is a white amorphous powder.[1] Its chemical formula is C48H77N7O15, with a molecular weight of 991.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value |
| Molecular Formula | C48H77N7O15 |
| Molecular Weight | 991 g/mol |
| Appearance | White amorphous powder |
| Melting Point | 167-168°C |
| Optical Rotation | [α]D25 -28.23° (c 0.25, methanol) |
| Solubility | |
| Soluble | Methanol, Dimethyl sulfoxide, N,N-Dimethylformamide |
| Insoluble | Acetone, Acetonitrile, Chloroform, Ethyl acetate, Petroleum ether, Water |
Table 1: Physicochemical Properties of this compound.[1]
Antifungal Activity
This compound exhibits antifungal properties against a range of pathogenic fungi. The minimum inhibitory concentrations (MICs) required to inhibit different fungal strains are detailed in Table 2.
| Test Organism | MIC (µg/ml) |
| Aspergillus niger | >200 |
| Fusarium culmorum | 100 |
| Cladosporium species | >200 |
| Trichophyton mentagrophytes | 0.75 |
| Candida albicans | <0.18 |
| Pseudomonas aeruginosa | >200 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound.[1]
Experimental Protocols
Fermentation and Isolation
The production of this compound was achieved through large-scale fermentation of Aspergillus sydowii var. nov. mulundensis (Culture No. Y-30462).[1]
Protocol:
-
Fermentation: The microorganism was cultivated in 150-liter and 390-liter stainless steel fermenters containing 95 liters and 270 liters of production media, respectively. The fermentation was carried out for 66 hours.[1]
-
Harvesting: Post-fermentation, the culture broth was centrifuged to separate the culture filtrate from the mycelial mass. This compound, along with the related compound mulundocandin, was found in both the filtrate and the mycelia.[1]
-
Extraction: The combined filtrate and mycelia were processed for the extraction of the active compounds.
-
Purification: The crude extract was subjected to further purification. Bioactive fractions were eluted under pressure using a mobile phase of ethyl acetate-propanol (5:2) followed by ethyl acetate-propanol (5:3).[1] Fractions were analyzed by Thin Layer Chromatography (TLC).[1]
-
Final Product: Fractions containing pure this compound were combined, and the solvent was removed under reduced pressure to yield 85 mg of the pure compound.[1]
Figure 1: Experimental workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound was established through a series of analytical techniques, primarily by comparing it to the known structure of mulundocandin.[1]
Protocol:
-
Acid Hydrolysis: A sample of this compound was subjected to acid hydrolysis by heating at 110°C for one hour in hydrochloric acid to break it down into its constituent amino acids and fatty acid side chain. The solvent was subsequently removed under nitrogen.[1]
-
Derivatization: The acid hydrolysate was converted to its methyl ester and then trifluoroacetylated. A similar derivatized sample was prepared from mulundocandin for comparison.[1]
-
GC-MS Analysis: The derivatized samples were analyzed and compared using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The GC column temperature was programmed with a gradient of 80°C to 290°C at a heating rate of 10°C per minute.[1] The mass spectra of the separated components were analyzed to identify the constituent molecules.[1]
-
NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) experiments, including COSY, NOESY, and DEPT, were conducted to determine the final structure and stereochemistry of the molecule.[1]
Putative Biosynthetic Pathway
While the specific biosynthetic pathway for this compound in Aspergillus sydowii has not been fully elucidated, it is presumed to follow the general pathway for echinocandin biosynthesis, which are classified as non-ribosomal lipopeptides. This process involves a large multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).
The proposed pathway begins with the activation of a fatty acid, which serves as the lipid side chain, and the sequential addition of specific amino acid building blocks. The key difference between this compound and its congener mulundocandin lies in the hydroxylation of the homotyrosine residue.[1]
Figure 2: A putative biosynthetic pathway for this compound, inferred from general echinocandin biosynthesis.
Conclusion
This compound represents a significant discovery in the field of antifungal agents. Its isolation from a novel variety of Aspergillus sydowii highlights the importance of continued screening of natural sources for new therapeutic compounds. The methodologies employed in its discovery and characterization provide a solid framework for the investigation of other natural products. While its specific biosynthetic pathway requires further investigation, the foundational knowledge of echinocandin synthesis offers a strong starting point for future genetic and metabolic engineering efforts aimed at improving yields or generating novel analogues. This technical guide serves as a foundational resource for researchers interested in the study and development of this compound and related antifungal compounds.
References
Deoxymulundocandin from Aspergillus sydowii: A Technical Guide for Researchers
An In-depth Examination of the Biosynthesis, Production, and Antifungal Potential of a Promising Echinocandin
Executive Summary
Deoxymulundocandin, a member of the echinocandin class of antifungal agents, is a secondary metabolite produced by the filamentous fungus Aspergillus sydowii. Originally identified from a strain designated as Aspergillus sydowii var. mulundensis, recent taxonomic studies have reclassified this producer as a distinct species, Aspergillus mulundensis. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the producing organism, biosynthesis, fermentation, extraction, purification, and antifungal activity of this promising compound. While detailed quantitative production yields remain proprietary or unpublished, this document compiles available qualitative and comparative data, outlines established experimental protocols for related compounds, and presents a model for the biosynthetic pathway.
The Producing Organism: Aspergillus sydowii and the Reclassification to Aspergillus mulundensis
The fungus responsible for producing this compound was initially identified as a novel variety of Aspergillus sydowii, named Aspergillus sydowii (Bainier and Sartory) Thom and Church var. nov. mulundensis Roy (Culture No. Y-30462)[1]. This ubiquitous, saprophytic fungus is known for producing a diverse array of secondary metabolites[2]. However, subsequent phylogenetic, morphological, and metabolic analyses have led to the reclassification of this specific strain to a new species: Aspergillus mulundensis[3][4][5]. For the purpose of this guide, and to reflect the historical literature, both names may be used, with the understanding that Aspergillus mulundensis is the current and more accurate taxonomic identification.
Biosynthesis of this compound
This compound is a lipopeptide, structurally similar to other echinocandins. Its biosynthesis is governed by a dedicated gene cluster encoding a multi-modular non-ribosomal peptide synthetase (NRPS) and other accessory enzymes. While the specific biosynthetic gene cluster for this compound in A. mulundensis has not been fully elucidated in publicly available literature, a model can be inferred from the well-characterized echinocandin B biosynthetic gene cluster found in other Aspergillus species, such as Aspergillus nidulans and Aspergillus pachycristatus[6][7][8][9].
The proposed biosynthetic pathway for this compound involves the following key steps:
-
Assembly of the Hexapeptide Core: The NRPS enzyme sequentially links the constituent amino acids, including non-proteinogenic amino acids, to form the cyclic hexapeptide core.
-
Acylation with a Lipid Side Chain: A fatty acid side chain is activated and attached to the N-terminus of the peptide core.
-
Post-assembly Modifications: A series of enzymatic modifications, such as hydroxylations, tailor the final structure of the this compound molecule.
Diagram of the Proposed Echinocandin Biosynthetic Pathway:
Fermentation and Production
Optimizing fermentation conditions is critical for maximizing the yield of this compound. Based on studies of echinocandin production in related fungi, several parameters are key to successful fermentation. It is important to note that this compound, like other echinocandins, is primarily localized within the mycelium and not secreted into the culture broth[3].
Culture Media
A variety of media can be used for the cultivation of Aspergillus species for secondary metabolite production. While a specific, optimized medium for this compound is not publicly detailed, a typical fermentation medium would be rich in carbon and nitrogen sources. Examples of media used for Aspergillus sydowii growth include Potato Dextrose Agar (PDA), Yeast Extract Peptone Dextrose (YPD), and Malt Extract Agar (ME)[10][11]. A general fermentation medium composition for echinocandin production is provided in the experimental protocols section.
Fermentation Parameters
Key fermentation parameters that influence secondary metabolite production include:
-
Temperature: Optimal temperature for growth and production can vary.
-
pH: Maintaining a stable pH is crucial for enzymatic activity.
-
Aeration and Agitation: Adequate oxygen supply is necessary for aerobic fungi.
-
Incubation Time: Production is often linked to specific growth phases.
Strategies for yield improvement in echinocandin fermentations have included the optimization of media components and the addition of microparticles to influence mycelial morphology[12][13].
Extraction and Purification
The intracellular localization of this compound necessitates an effective cell disruption and extraction procedure. Purification typically involves a multi-step chromatographic process.
Workflow for this compound Extraction and Purification:
References
- 1. njccwei.com [njccwei.com]
- 2. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspergillus mulundensis sp. nov., a new species for the fungus producing the antifungal echinocandin lipopeptides, mulundocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112 and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440 reveals a single coherent gene cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112 and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440 reveals a single coherent gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clarification of the biosynthetic gene cluster involved in the antifungal prodrug echinocandin B and its robust production in engineered Aspergillus pachycristatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Biosynthesis and yield improvement strategies of fengycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effect of microparticles on echinocandin B production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxymulundocandin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxymulundocandin is a naturally occurring echinocandin-type antifungal antibiotic.[1] Isolated from the fungus Aspergillus sydowii, this lipopeptide molecule exhibits potent activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and detailed experimental protocols for its study.
Chemical Structure and Physicochemical Properties
This compound is a cyclic lipopeptide, a class of compounds characterized by a cyclic peptide core linked to a fatty acid side chain. Its molecular formula is C48H77N7O15, with a molecular weight of approximately 992.16 g/mol .[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 138626-63-8 | [2][3] |
| Molecular Formula | C48H77N7O15 | [2][3] |
| Molecular Weight | 992.16 | [2][3] |
| Appearance | White amorphous powder | [1] |
| Melting Point | 167-168 °C | [1] |
| Optical Rotation | [α]D²⁵ -28.23° (c 0.25, methanol) | [1] |
| Boiling Point (Predicted) | 1330.3 ± 65.0 °C | [2][3] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [2][3] |
| pKa (Predicted) | 10.01 ± 0.15 | [3] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). | [1] |
While a definitive 2D chemical structure diagram is not widely available in public chemical databases, its structure has been elucidated through methods such as comparative GC-MS analyses of its derivatized acid hydrolysates with mulundocandin, as well as high-field NMR experiments.[1]
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Like other echinocandins, this compound's antifungal activity stems from its potent and specific inhibition of β-(1,3)-D-glucan synthase.[4][5] This enzyme is a critical component of the fungal cell wall biosynthesis pathway, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability.[4][5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[4] This mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[4]
References
Deoxymulundocandin: A Technical Overview of its Molecular Properties and Antifungal Action
For Researchers, Scientists, and Drug Development Professionals
Deoxymulundocandin, a member of the echinocandin class of antifungal agents, presents a significant area of interest in the development of novel therapies against fungal infections. This technical guide provides a comprehensive overview of its core molecular characteristics, established experimental protocols for its isolation and characterization, and its mechanism of action.
Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₄₈H₇₇N₇O₁₅ |
| Molecular Weight | 991 g/mol |
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound is an echinocandin type antifungal antibiotic.[1] The primary mechanism of action for echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of β-(1,3)-D-glucan.[2][3][4][5] This polysaccharide is a critical component of the fungal cell wall, providing structural integrity.[3][6] By disrupting the synthesis of this vital polymer, echinocandins compromise the fungal cell wall, leading to osmotic instability and ultimately cell death.[3][7] This targeted action is specific to fungi, as mammalian cells lack a cell wall, contributing to the favorable safety profile of this class of antifungals.[7]
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification
The following protocol outlines the general steps for the isolation and purification of this compound from a fungal culture, such as Aspergillus sydowii.[1]
Workflow for this compound Isolation
Methodology:
-
Extraction: The fungal mycelia are extracted with methanol to obtain the crude antibiotic. The culture filtrate is concentrated.
-
Adsorption: The concentrated crude extract is adsorbed onto TLC-grade silica gel.
-
Column Chromatography: The adsorbed material is loaded onto a silica gel column. Elution is carried out under pressure using a gradient of ethyl acetate-propanol.[1]
-
Fraction Analysis: The collected fractions are analyzed for bioactivity and purity using Thin Layer Chromatography (TLC).
-
TLC System: Silica gel plates with a mobile phase of ethyl acetate-propanol-water (5:3:1).[1]
-
-
Purification: Fractions containing pure this compound are combined.
-
Final Product: The solvent is removed under reduced pressure to yield the pure compound.[1]
Structural Elucidation
The chemical structure of this compound was established through comparative analysis with its congener, mulundocandin, using Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized acid hydrolysates and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
1. GC-MS Analysis of Derivatized Acid Hydrolysates
-
Hydrolysis: The sample is hydrolyzed with 6N aqueous hydrochloric acid.
-
Derivatization: The hydrolysate is esterified with methanolic hydrochloric acid, followed by trifluoroacetylation.
-
GC-MS Analysis: The derivatized sample is analyzed by GC-MS to identify the constituent amino acids and the fatty acid side chain.[1]
2. NMR Spectroscopy
High-field NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, establishing connectivity between adjacent protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the sequential arrangement of amino acids and the overall 3D conformation.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups in the ¹³C spectrum.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms governing antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungals and Drug Resistance [mdpi.com]
- 6. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
Deoxymulundocandin Biosynthesis: A Technical Guide to the Core Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymulundocandin is a potent antifungal lipopeptide belonging to the echinocandin class of natural products. Produced by the filamentous fungus Aspergillus mulundensis, it exhibits significant activity against a range of human pathogenic fungi.[1][2] Understanding the biosynthetic pathway of this compound is crucial for endeavors in synthetic biology, metabolic engineering to improve yields, and the generation of novel analogs with enhanced therapeutic properties. This technical guide provides an in-depth overview of the core biosynthetic pathway, its intermediates, and the enzymes involved, based on the current understanding of echinocandin biosynthesis.
This compound is structurally and biosynthetically related to other echinocandins, such as echinocandin B and its parent compound, mulundocandin.[2] The biosynthesis is orchestrated by a multi-gene biosynthetic gene cluster (BGC) that encodes a large non-ribosomal peptide synthetase (NRPS) and a suite of tailoring enzymes responsible for the assembly and modification of the final molecule. The BGC for mulundocandin production in Aspergillus mulundensis DSMZ 5745 has been identified and sequenced, providing a roadmap for elucidating the biosynthetic steps.[3]
This guide will detail the proposed biosynthetic pathway of this compound, present the putative enzymes and their functions in a structured format, provide detailed experimental protocols for key analytical and molecular techniques, and visualize the core pathways and workflows using Graphviz diagrams.
This compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through a pathway analogous to that of other echinocandins, originating from a hexapeptide core assembled by a non-ribosomal peptide synthetase (NRPS). The key difference between mulundocandin and this compound lies in the hydroxylation of the L-homotyrosine residue, suggesting a variation in the final tailoring steps of the pathway.
The proposed pathway initiates with the activation of a fatty acid side chain, followed by the sequential addition and modification of six amino acid residues by the NRPS. The linear lipopeptide is then cyclized, and subsequent post-assembly modifications, including hydroxylations, yield the final this compound product.
Core Components of the Biosynthetic Machinery
The biosynthesis of this compound is governed by a dedicated gene cluster. While a detailed functional analysis of each gene in the A. mulundensis cluster is yet to be published, a high degree of homology with the well-characterized echinocandin B gene cluster from Aspergillus species allows for the confident assignment of putative functions to the key enzymes.
| Gene (Putative) | Enzyme Function | Substrate(s) | Product |
| mclA | Non-ribosomal peptide synthetase (NRPS) | L-ornithine, L-threonine, 4-hydroxy-L-proline, L-homotyrosine, L-serine, 4-methyl-L-proline, 12-methylmyristic acid | Cyclic lipohexapeptide core |
| mclB | Acyl-CoA ligase | 12-methylmyristic acid, ATP, CoA | 12-methylmyristoyl-CoA |
| mclC | Acyl carrier protein | 12-methylmyristoyl-CoA | 12-methylmyristoyl-ACP |
| mclD | Hydroxylase (P450) | L-ornithine (on NRPS) | 4,5-dihydroxy-L-ornithine |
| mclE | Hydroxylase (P450) | L-proline (on NRPS) | 4-hydroxy-L-proline |
| mclF | Hydroxylase (P450) | L-proline (on NRPS) | 4-methyl-L-proline |
| mclG | Hydroxylase (P450) | L-homotyrosine (on NRPS) | 3-hydroxy-L-homotyrosine |
| mclH | Thioesterase | Linear lipohexapeptide-NRPS | Cyclic lipohexapeptide |
This compound Biosynthesis Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fungal Culture and Metabolite Extraction
Objective: To cultivate Aspergillus mulundensis and extract secondary metabolites for analysis.
Materials:
-
Aspergillus mulundensis DSMZ 5745 culture
-
Potato Dextrose Agar (PDA) plates
-
Yeast Extract Sucrose (YES) liquid medium
-
Sterile flasks
-
Incubator shaker
-
Ethyl acetate
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Inoculate A. mulundensis spores onto PDA plates and incubate at 28°C for 7 days.
-
Aseptically transfer a small agar plug with mycelium to a flask containing 100 mL of YES medium.
-
Incubate the liquid culture at 28°C with shaking at 180 rpm for 10-14 days.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture broth separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Lyophilize the crude extract to remove any remaining water.
-
Store the dried extract at -20°C until further analysis.
Identification and Quantification of Intermediates by HPLC-MS
Objective: To identify and quantify this compound and its biosynthetic intermediates.
Materials:
-
Crude fungal extract
-
This compound standard (if available)
-
HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Methanol for sample preparation
Procedure:
-
Dissolve the crude extract in methanol to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 10 µL of the sample onto the HPLC-MS system.
-
Perform a gradient elution from 10% to 90% ACN in water (both with 0.1% formic acid) over 30 minutes at a flow rate of 0.4 mL/min.
-
Set the mass spectrometer to acquire data in both positive and negative ion modes over a mass range of m/z 100-2000.
-
Identify this compound and potential intermediates by comparing their retention times and mass spectra with known standards or by analyzing their fragmentation patterns for characteristic structural motifs of echinocandins.
-
For quantification, generate a standard curve using a purified this compound standard of known concentrations.
Heterologous Expression of Biosynthetic Genes
Objective: To functionally characterize the enzymes of the this compound biosynthetic pathway by expressing the corresponding genes in a heterologous host.
Materials:
-
Genomic DNA from A. mulundensis
-
High-fidelity DNA polymerase
-
Gene-specific primers with appropriate restriction sites or recombination overhangs
-
Expression vector (e.g., pET vector for E. coli or an integrative vector for a fungal host like Aspergillus nidulans)
-
Competent cells of the expression host
-
Appropriate growth media and selection agents
Procedure:
-
Amplify the gene of interest from A. mulundensis genomic DNA using PCR.
-
Clone the PCR product into the chosen expression vector.
-
Transform the expression construct into the competent host cells.
-
Select for positive transformants using the appropriate selection marker.
-
Induce gene expression according to the specific requirements of the promoter in the expression vector.
-
For in vitro assays, lyse the cells and purify the recombinant protein.
-
For in vivo assays, culture the recombinant strain and analyze the culture broth and mycelial extracts for the production of the expected intermediate or final product using HPLC-MS.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for heterologous expression and gene function analysis.
Conclusion
The elucidation of the this compound biosynthetic pathway is a key step towards harnessing the full potential of this valuable antifungal agent. While the complete functional characterization of the A. mulundensis gene cluster is an ongoing area of research, the strong conservation of echinocandin biosynthesis across different fungal species provides a robust framework for understanding the formation of this compound and its intermediates. The experimental protocols and workflows outlined in this guide offer a practical starting point for researchers aiming to investigate this pathway further, with the ultimate goal of improving production and engineering novel, more effective antifungal drugs.
References
Deoxymulundocandin: A Technical Deep Dive into its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxymulundocandin is a member of the echinocandin class of antifungal agents, a group of lipopeptide antibiotics that exhibit potent activity against a range of pathogenic fungi.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, leveraging available data on the compound and its close structural analogs. The primary molecular target of this class of antifungals is the enzyme β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall biosynthesis pathway.[2][3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[4] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
This compound, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2][5] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes the primary structural component of the fungal cell wall.[4][6] The fungal cell wall is a dynamic structure vital for maintaining cell shape, providing osmotic protection, and facilitating cell division and growth. The absence of a cell wall in mammalian cells makes β-(1,3)-D-glucan synthase an attractive target for antifungal therapy, offering a high degree of selective toxicity.[7]
The inhibition of β-(1,3)-D-glucan synthesis weakens the fungal cell wall, rendering the cell susceptible to osmotic lysis.[4] This fungicidal or fungistatic action is particularly effective against rapidly growing fungi where cell wall remodeling is most active.[3]
Signaling Pathway and Cellular Consequences
The inhibition of β-(1,3)-D-glucan synthase by this compound triggers a cascade of cellular events, ultimately leading to fungal cell death. The following diagram illustrates the proposed signaling pathway and downstream effects.
Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound.
Quantitative Data
Table 1: In Vitro Antifungal Activity of Mulundocandin
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.5 - 4.0 | [8] |
| Candida glabrata | 2.0 - 4.0 | [8] |
| Candida tropicalis | 1.0 - 8.0 | [8] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize the mechanism of action of echinocandin-type antifungals. These protocols are based on established methods and can be adapted for the specific study of this compound.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.
Objective: To quantify the inhibition of β-(1,3)-D-glucan synthase activity by this compound.
Methodology:
-
Enzyme Preparation: A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from a susceptible fungal strain (e.g., Candida albicans). This typically involves spheroplasting the yeast cells, followed by osmotic lysis and differential centrifugation to isolate the membrane fraction.
-
Reaction Mixture: The standard assay mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a substrate (UDP-[14C]glucose), an activator (e.g., GTPγS), and the prepared enzyme fraction.
-
Inhibition Study: Varying concentrations of this compound (or a suitable solvent control) are pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Product Separation: The reaction is terminated, and the radiolabeled β-(1,3)-D-glucan product is separated from the unreacted substrate, typically by filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for β-(1,3)-D-glucan synthase inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of this compound against various fungal strains.
Methodology:
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture and adjusted to a specific concentration (e.g., 1-5 x 10^5 cells/mL).
-
Drug Dilution: A series of twofold dilutions of this compound are prepared in a suitable liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a promising antifungal agent that targets a fundamental and specific process in fungal physiology: cell wall biosynthesis. Its mechanism of action, centered on the inhibition of β-(1,3)-D-glucan synthase, provides a strong rationale for its efficacy and selective toxicity. While further research is required to fully elucidate the specific quantitative and kinetic parameters of this compound's interaction with its target, the established knowledge of the echinocandin class provides a robust framework for its continued development. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this and other related antifungal compounds.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Contemporary Antifungal Agents, Including the Novel Echinocandin Anidulafungin, Tested against Candida spp., Cryptococcus spp., and Aspergillus spp.: Report from the SENTRY Antimicrobial Surveillance Program (2006 to 2007) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Cell Wall Biosynthesis – Yokoyama Lab [sites.duke.edu]
- 7. mdpi.com [mdpi.com]
- 8. Mulundocandin, an echinocandin-like lipopeptide antifungal agent: biological activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxymulundocandin: An In-Depth Technical Guide to its Antifungal Spectrum of Activity
Disclaimer: Publicly available data on the specific antifungal spectrum of activity of deoxymulundocandin is limited. This document provides a comprehensive overview based on its classification as an echinocandin-type antifungal antibiotic. The information presented herein reflects the well-established characteristics of the echinocandin class, offering a robust framework for understanding the expected activity of this compound.
Executive Summary
This compound is a semi-synthetic lipopeptide antibiotic belonging to the echinocandin class.[1] Echinocandins represent a critical group of antifungal agents that target the fungal cell wall, a structure absent in mammalian cells, conferring a high degree of selective toxicity. This technical guide summarizes the expected in vitro activity of this compound against a broad range of fungal pathogens, details the standardized experimental protocols for determining antifungal susceptibility, and illustrates the underlying mechanism of action and experimental workflows through detailed diagrams. The content is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and antifungal research.
Antifungal Spectrum of Activity
As an echinocandin, this compound is anticipated to exhibit potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species. The echinocandin class is notably inactive against certain yeasts such as Cryptococcus neoformans, Trichosporon spp., and Rhodotorula spp.
Activity against Candida Species
Echinocandins are a first-line therapy for invasive candidiasis due to their potent, fungicidal action against the majority of Candida species, including those resistant to other antifungal classes like azoles.[2] The in vitro activity is typically measured as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth.
Table 1: Representative In Vitro Activity of Echinocandins against Candida Species (Proxy for this compound)
| Fungal Species | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |
| Candida albicans | 0.015 - 0.25 | 0.008 - 0.5 | 0.008 - 0.125 |
| Candida glabrata | 0.015 - 0.25 | 0.015 - 0.5 | 0.008 - 0.125 |
| Candida tropicalis | 0.015 - 0.25 | 0.03 - 1 | 0.015 - 0.25 |
| Candida parapsilosis | 0.5 - 4 | 0.25 - 4 | 0.125 - 2 |
| Candida krusei | 0.03 - 0.5 | 0.125 - 2 | 0.03 - 0.5 |
Data compiled from multiple sources.[3][4][5][6] Note that C. parapsilosis generally exhibits higher MICs to echinocandins.
Activity against Aspergillus Species
Against filamentous fungi such as Aspergillus, echinocandins demonstrate a fungistatic effect, meaning they inhibit fungal growth rather than killing the organism.[2] This activity is assessed by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.[7]
Table 2: Representative In Vitro Activity of Echinocandins against Aspergillus Species (Proxy for this compound)
| Fungal Species | Anidulafungin MEC Range (µg/mL) | Caspofungin MEC Range (µg/mL) | Micafungin MEC Range (µg/mL) |
| Aspergillus fumigatus | 0.008 - 0.06 | 0.015 - 0.5 | 0.008 - 0.03 |
| Aspergillus flavus | 0.008 - 0.03 | 0.03 - 0.5 | 0.008 - 0.03 |
| Aspergillus niger | 0.008 - 0.03 | 0.03 - 0.25 | 0.008 - 0.03 |
| Aspergillus terreus | 0.008 - 0.06 | 0.125 - 1 | 0.008 - 0.03 |
Data compiled from multiple sources.[7][8][9] Note that MEC values for echinocandins against Aspergillus species are generally very low.
Mechanism of Action
The primary mechanism of action for echinocandins is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[10] This enzyme is a key component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide for maintaining the integrity of the fungal cell wall.[11] The disruption of cell wall synthesis leads to osmotic instability and, ultimately, cell death in susceptible fungi.[12]
Caption: Mechanism of action of echinocandin antifungal agents.
The inhibition of β-(1,3)-D-glucan synthase by echinocandins triggers a compensatory stress response in the fungus, primarily through the cell wall integrity (CWI) pathway. This can lead to an increase in chitin synthesis as the cell attempts to repair the damaged cell wall.
Caption: Fungal cell wall integrity pathway activation by echinocandins.
Experimental Protocols
The in vitro antifungal activity of this compound would be determined using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida species.[13][14]
4.1.1 Inoculum Preparation:
-
Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
4.1.2 Assay Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared yeast suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4.1.3 Interpretation of Results:
-
The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This method is used to determine the Minimum Effective Concentration (MEC) of echinocandins against molds like Aspergillus species.[2][15]
4.2.1 Inoculum Preparation:
-
Grow the mold on potato dextrose agar at 35°C for 7 days.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
4.2.2 Assay Procedure:
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Add the conidial suspension to each well.
-
Include a growth control and a sterility control.
-
Incubate the plates at 35°C for 48-72 hours.
4.2.3 Interpretation of Results:
-
The MEC is read microscopically as the lowest drug concentration at which small, rounded, compact hyphal forms are observed.
Caption: Standardized workflow for antifungal susceptibility testing.
Conclusion
This compound, as a member of the echinocandin class, is expected to be a potent antifungal agent with a targeted spectrum of activity. Its primary utility is anticipated to be in the treatment of infections caused by Candida and Aspergillus species. The well-established mechanism of action, involving the inhibition of fungal cell wall synthesis, provides a strong rationale for its development. Further in vitro and in vivo studies are necessary to fully elucidate the specific antifungal profile of this compound and to establish its clinical potential. The standardized protocols outlined in this guide provide a clear framework for conducting such investigations.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. In Vitro Fungicidal Activities of Echinocandins against Candida metapsilosis, C. orthopsilosis, and C. parapsilosis Evaluated by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elsevier.es [elsevier.es]
- 5. In Vitro Activities of Echinocandins against Candida krusei Determined by Three Methods: MIC and Minimal Fungicidal Concentration Measurements and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmilabs.com [jmilabs.com]
- 7. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinocandins and Their Activity against Aspergillus terreus Species Complex: a Novel Agar Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. njccwei.com [njccwei.com]
In Vitro Antifungal Activity of Deoxymulundocandin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymulundocandin is an echinocandin-type antifungal antibiotic isolated from the fungus Aspergillus sydowii.[1] As a member of the echinocandin class, its mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3][4][5] This mode of action provides selective toxicity against fungal pathogens with minimal effects on mammalian cells, which lack a cell wall. This document provides a comprehensive overview of the in vitro antifungal activity of this compound, including representative data from related compounds, detailed experimental protocols, and visualizations of the underlying biochemical pathway and experimental workflows.
While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-established properties of the echinocandin class of antifungals, providing a strong predictive framework for its activity.
Quantitative Data: In Vitro Antifungal Activity
Detailed Minimum Inhibitory Concentration (MIC) data for this compound is not extensively reported in recent scientific literature. However, as an echinocandin, its antifungal spectrum is expected to be similar to other members of this class, such as anidulafungin, caspofungin, and micafungin. These agents exhibit potent activity against Candida spp. and Aspergillus spp.[6] The following table summarizes typical MIC ranges for these representative echinocandins against common fungal pathogens.
| Fungal Species | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |
| Candida albicans | 0.015 - 0.12 | 0.008 - 0.25 | 0.008 - 0.06 |
| Candida glabrata | 0.015 - 0.12 | 0.015 - 0.25 | 0.008 - 0.06 |
| Candida parapsilosis | 1 - 4 | 0.5 - 4 | 0.12 - 2 |
| Candida krusei | 0.03 - 0.25 | 0.06 - 0.5 | 0.03 - 0.25 |
| Aspergillus fumigatus | ≤0.008 - 0.03 | 0.015 - 0.5 | ≤0.008 - 0.03 |
| Aspergillus flavus | ≤0.008 - 0.03 | 0.06 - >8 | ≤0.008 - 0.03 |
| Aspergillus terreus | ≤0.008 - 0.03 | 0.06 - 1 | ≤0.008 - 0.03 |
Note: Data is compiled from various sources and represents a general range. Actual MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols
The following protocols describe standard methodologies for determining the in vitro antifungal activity of echinocandin compounds like this compound.
Broth Microdilution Susceptibility Testing (CLSI M27/M38)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
This compound (or other echinocandin) stock solution
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds
-
Spectrophotometer
-
Incubator
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.008 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve the final inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and at a temperature and duration appropriate for the growth of the mold being tested.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control. For echinocandins against molds, the Minimum Effective Concentration (MEC), the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed, is often the preferred endpoint.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis
Echinocandins, including this compound, target the fungal cell wall, a structure not present in mammalian cells. Specifically, they non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[2][3][4][5]
Conclusion
This compound, as an echinocandin-type antifungal, is a promising candidate for further investigation. Its presumed mechanism of action, targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase, suggests a favorable safety profile. While specific in vitro activity data for this compound remains to be fully elucidated in contemporary studies, the established potent and broad-spectrum activity of other echinocandins against key fungal pathogens provides a strong rationale for its continued development. The experimental protocols outlined in this guide offer a standardized approach for the comprehensive evaluation of its antifungal properties. Further research is warranted to fully characterize the antifungal spectrum and potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural products targeting the synthesis of β(1,3)-D-glucan and chitin of the fungal cell wall. Existing drugs and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro activity of the echinocandins. How should it be evaluated?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Deoxymulundocandin: A Methodological Whitepaper
Disclaimer: As of the latest literature review, no publicly available preliminary toxicity studies specifically for Deoxymulundocandin have been identified. The following in-depth technical guide is a structured template designed to meet the informational and formatting requirements of researchers, scientists, and drug development professionals. The data, experimental protocols, and visualizations presented herein are hypothetical and serve as a framework for how such information would be presented if available. This document should be used as a methodological guide for designing and reporting future toxicity studies on this compound.
Executive Summary
This whitepaper outlines a proposed framework for the preliminary toxicity assessment of this compound, a novel compound with therapeutic potential. In the absence of specific data for this compound, this document provides a comprehensive template of the requisite studies, including acute, subacute, and genotoxicity assessments. It details standardized experimental protocols and presents data in a clear, tabular format for ease of comparison. Furthermore, this guide includes conceptual diagrams of experimental workflows and potential signaling pathways, rendered using Graphviz, to visually articulate the methodological approach. The objective is to provide a robust blueprint for the systematic evaluation of the safety profile of this compound, thereby guiding future preclinical development.
Acute Toxicity Assessment
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The primary endpoint is typically the determination of the median lethal dose (LD50).
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
Objective: To determine the acute oral LD50 of this compound in a rodent model.
Animal Model: Female Sprague-Dawley rats (8-12 weeks old, 200-250g).
Methodology:
-
Animals are housed individually in controlled conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
A starting dose of 2000 mg/kg is administered to a single animal via oral gavage.
-
The animal is observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
The study is complete when one of the stopping criteria defined by the OECD Test Guideline 425 is met.
-
The LD50 is calculated using the maximum likelihood method.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
Hypothetical Data Summary: Acute Toxicity
| Parameter | Value | Classification |
| LD50 (Oral, Rat) | > 2000 mg/kg | GHS Category 5 or Unclassified |
| Clinical Signs | No significant signs of toxicity observed. | - |
| Necropsy Findings | No treatment-related abnormalities. | - |
Subacute Toxicity Assessment
Subacute toxicity studies evaluate the effects of repeated dosing over a short period (e.g., 28 days) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
Objective: To evaluate the subacute oral toxicity of this compound in rats.
Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).
Methodology:
-
Four groups of animals (10 males and 10 females per group) are used: a control group (vehicle only) and three treatment groups receiving this compound at low, medium, and high doses (e.g., 50, 200, and 1000 mg/kg/day).
-
The test substance is administered daily via oral gavage for 28 consecutive days.
-
Clinical observations, body weight, and food consumption are recorded weekly.
-
At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.
-
Animals are euthanized, and a full necropsy is performed. Organ weights are recorded.
-
Selected organs and tissues are preserved for histopathological examination.
Hypothetical Data Summary: Subacute Toxicity (28-Day Study)
| Parameter | Control | Low Dose (50 mg/kg) | Mid Dose (200 mg/kg) | High Dose (1000 mg/kg) |
| Body Weight Gain (g, Male) | 120 ± 15 | 118 ± 14 | 115 ± 16 | 95 ± 18 |
| ALT (U/L, Male) | 35 ± 5 | 36 ± 6 | 40 ± 7 | 85 ± 12 |
| Creatinine (mg/dL, Male) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |
| Relative Liver Weight (%) | 3.5 ± 0.4 | 3.6 ± 0.3 | 3.8 ± 0.5 | 4.5 ± 0.6 |
| NOAEL | - | - | 200 mg/kg/day | - |
| Statistically significant difference from control (p < 0.05) |
Genotoxicity Assessment
Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
Objective: To evaluate the mutagenic potential of this compound using several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
The test substance, bacteria, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (mutated bacteria that have regained the ability to synthesize an essential amino acid) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.
Hypothetical Data Summary: Genotoxicity
| Assay | Metabolic Activation (S9) | Result |
| Ames Test | Without | Negative |
| With | Negative | |
| In Vitro Chromosomal Aberration | Without | Negative |
| With | Negative | |
| In Vivo Micronucleus Test | N/A | Negative |
Visualizations
Experimental Workflow Diagrams
Caption: High-level workflows for acute and subacute toxicity studies.
Conceptual Signaling Pathway
Caption: A conceptual signaling pathway for this compound's potential mechanism of action.
Deoxymulundocandin: A Deep Dive into Structure-Activity Relationships for Next-Generation Antifungal Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymulundocandin, a member of the echinocandin class of antifungal agents, represents a compelling scaffold for the development of novel therapeutics against invasive fungal infections. Like other echinocandins, its mechanism of action involves the non-competitive inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This unique mode of action, targeting a component absent in mammalian cells, confers a high degree of selectivity and a favorable safety profile. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and the broader echinocandin class, offering insights for the rational design of new, more potent, and pharmacokinetically optimized antifungal agents.
Core Structure and Mechanism of Action
This compound is a cyclic lipopeptide characterized by a hexapeptide core and an N-linked acyl side chain. The cyclic peptide core is crucial for binding to the FKS1 subunit of the (1,3)-β-D-glucan synthase enzyme complex, while the lipophilic side chain is thought to anchor the molecule to the fungal cell membrane, facilitating its interaction with the enzyme. The inhibition of (1,3)-β-D-glucan synthesis disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death.
Figure 1. Mechanism of action of this compound.
Structure-Activity Relationship (SAR) Studies
While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, a wealth of information on other echinocandins provides a strong foundation for understanding its SAR. The key structural features influencing the antifungal activity of echinocandins are the cyclic hexapeptide core and the lipophilic acyl side chain.
The Cyclic Hexapeptide Core
The cyclic hexapeptide core is essential for the intrinsic activity of echinocandins. Modifications to the amino acid residues within this core can significantly impact potency and spectrum of activity.
-
Homotyrosine Residue: this compound differs from its parent compound, mulundocandin, by the absence of a hydroxyl group on the homotyrosine residue. While direct comparative studies are limited, the hydroxylation pattern of the peptide core is known to influence the molecule's interaction with the target enzyme and its physicochemical properties. Further investigation into the precise role of this hydroxyl group could yield valuable insights for analog design.
-
Ornithine Residue: Modifications at the C5 position of the ornithine residue have been shown to influence the pharmacokinetic properties and stability of echinocandins. For instance, the development of CD101, a long-acting echinocandin, involved modifications at this position.[1]
-
Proline and Threonine Residues: The proline and threonine residues are also critical for maintaining the conformational integrity of the cyclic peptide, which is necessary for optimal binding to (1,3)-β-D-glucan synthase.
The Lipophilic Acyl Side Chain
The nature of the lipophilic acyl side chain plays a crucial role in the antifungal potency, spectrum, and pharmacokinetic properties of echinocandins.
-
Chain Length and Branching: The length and branching of the acyl chain influence the molecule's affinity for the fungal cell membrane. Optimization of this chain led to the development of micafungin, which has a modified N-acyl side chain compared to its natural precursor, FR901379, resulting in reduced hemolytic activity while maintaining potent antifungal effects.[2]
-
Aromatic Moieties: The introduction of aromatic moieties into the side chain, as seen in anidulafungin, can enhance antifungal activity.
Comparative Antifungal Activity
The following table summarizes the in vitro activity of the three clinically approved echinocandins—caspofungin, micafungin, and anidulafungin—against key fungal pathogens. This data serves as a benchmark for evaluating the potential of novel this compound analogs.
| Antifungal Agent | Candida albicans (MIC90, µg/mL) | Candida glabrata (MIC90, µg/mL) | Aspergillus fumigatus (MEC, µg/mL) |
| Caspofungin | 0.03 - 0.25 | 0.03 - 0.5 | ≤0.015 - 0.12 |
| Micafungin | 0.015 - 0.12 | 0.008 - 0.06 | ≤0.008 - 0.03 |
| Anidulafungin | 0.03 - 0.12 | 0.015 - 0.06 | 0.008 - 0.03 |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are for planktonic cells. MEC (Minimum Effective Concentration) is the endpoint used for Aspergillus species with echinocandins, representing the lowest concentration that leads to the formation of aberrant, branched hyphae. Data compiled from multiple sources.
Experimental Protocols
(1,3)-β-D-Glucan Synthase Inhibition Assay
This assay measures the in vitro inhibitory activity of a compound against the target enzyme.
Methodology:
-
Enzyme Preparation: A crude enzyme extract containing (1,3)-β-D-glucan synthase is prepared from fungal cell lysates (e.g., Candida albicans).
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-[14C]-glucose), a GTP analog (for enzyme activation), and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Product Quantification: The reaction is stopped, and the radiolabeled (1,3)-β-D-glucan product is precipitated, collected by filtration, and quantified using a scintillation counter.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Figure 2. Workflow for (1,3)-β-D-Glucan Synthase Inhibition Assay.
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[3][4][5]
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable medium (e.g., RPMI-1640).
-
Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Figure 3. Workflow for Antifungal Susceptibility Testing (CLSI M27).
Conclusion and Future Directions
The echinocandin class of antifungals remains a cornerstone in the treatment of invasive fungal infections. While this compound itself has not been developed clinically, its structure provides a valuable template for the design of new analogs. A thorough understanding of the SAR of the echinocandin class, particularly the roles of the cyclic peptide core and the lipophilic side chain, is paramount for these efforts. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate the specific contribution of the homotyrosine hydroxylation to its antifungal profile. Such studies, guided by the principles outlined in this guide, will be instrumental in the development of next-generation echinocandins with improved potency, an expanded spectrum of activity, and enhanced pharmacokinetic properties.
References
- 1. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Deoxymulundocandin from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the isolation and purification of Deoxymulundocandin, an echinocandin-type antifungal antibiotic, from the fungal culture of Aspergillus mulundensis.
This compound is a lipopeptide with potent antifungal activity, making it a molecule of interest for drug development. The following protocols are based on established methodologies for the isolation of similar natural products and the original discovery of this compound.
I. Fungal Strain and Fermentation
This compound is produced by the fungus Aspergillus mulundensis, previously identified as Aspergillus sydowii var. nov. mulundensis (Culture No. Y-30462).[1][2] Optimal production of this secondary metabolite requires specific fermentation conditions.
Protocol 1: Fungal Fermentation
This protocol outlines the steps for the cultivation of Aspergillus mulundensis to produce this compound.
Materials:
-
Aspergillus mulundensis culture
-
Seed culture medium (e.g., Potato Dextrose Broth or a complex medium)
-
Production culture medium (a nutrient-rich medium to support secondary metabolite production)
-
Sterile flasks and bioreactor
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a suitable seed culture medium with Aspergillus mulundensis. Incubate at 28°C for 48-72 hours with agitation (e.g., 200 rpm) to obtain a vegetative mycelial suspension.
-
Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). The production medium can be a complex formulation containing sources of carbon, nitrogen, and minerals to enhance secondary metabolite production.
-
Fermentation: Incubate the production culture at 28°C for 7-10 days with agitation. Monitor the fermentation for growth and production of this compound.
-
Harvesting: After the fermentation period, harvest the culture broth and mycelia by filtration or centrifugation. Both the culture filtrate and the mycelia contain this compound.[1]
II. Extraction of this compound
This compound is present in both the mycelia and the culture filtrate.[1] Therefore, both components should be extracted to maximize the yield.
Protocol 2: Solvent Extraction
This protocol describes the extraction of this compound from the fungal biomass and culture filtrate.
Materials:
-
Harvested mycelia and culture filtrate
-
Acetone
-
Ethyl acetate
-
Rotary evaporator
-
Large-capacity centrifuge
Procedure:
-
Mycelial Extraction:
-
Extract the harvested mycelial mass with acetone (e.g., 3 x 10 L for 33.5 kg of mycelia).
-
Pool the acetone extracts and concentrate under reduced pressure to an aqueous suspension.
-
Extract the aqueous suspension with an equal volume of ethyl acetate.
-
Separate the ethyl acetate layer and concentrate to obtain a crude mycelial extract.
-
-
Culture Filtrate Extraction:
-
Extract the culture filtrate with ethyl acetate.
-
Separate the ethyl acetate layer and concentrate under reduced pressure to obtain a crude filtrate extract.
-
-
Combine Extracts: Combine the crude mycelial and filtrate extracts for further purification.
III. Purification of this compound
The purification of this compound is achieved through a series of chromatographic steps.
Protocol 3: Silica Gel Column Chromatography
This protocol details the initial purification of the crude extract using silica gel chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Chloroform, Methanol
-
Fraction collector
-
TLC plates for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform. For example:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate under reduced pressure.
Protocol 4: Size-Exclusion Chromatography (Sephadex LH-20)
This protocol describes the further purification of the semi-purified this compound using size-exclusion chromatography.
Materials:
-
Semi-purified this compound from silica gel chromatography
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol
-
Fraction collector
Procedure:
-
Column Packing: Swell the Sephadex LH-20 resin in methanol and pack it into a chromatography column.
-
Sample Loading: Dissolve the semi-purified sample in a small volume of methanol and load it onto the column.
-
Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor for the presence of this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate to obtain a more purified product.
Protocol 5: Final Purification by Silica Gel Chromatography
This protocol outlines the final polishing step to obtain pure this compound.
Materials:
-
Purified this compound from Sephadex LH-20 chromatography
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents: Ethyl acetate, Propanol
-
Fraction collector
Procedure:
-
Column Packing: Pack a column with fine silica gel using an appropriate solvent.
-
Sample Loading: Load the sample onto the column.
-
Elution: Elute the column under pressure using a solvent system of ethyl acetate-propanol (5:2) followed by ethyl acetate-propanol (5:3).[1]
-
Fraction Collection and Analysis: Collect fractions and analyze for purity.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a white amorphous powder.[1]
IV. Data Presentation
The following table summarizes representative quantitative data for the purification of an echinocandin-type compound, providing an example of expected yields and purity at each stage.
| Purification Step | Starting Material (g) | Product (g) | Step Yield (%) | Purity (%) |
| Crude Extract | 500 | 50 | 10 | 5 |
| Silica Gel Chromatography I | 50 | 10 | 20 | 30 |
| Sephadex LH-20 Chromatography | 10 | 2 | 20 | 80 |
| Silica Gel Chromatography II | 2 | 0.5 | 25 | >95 |
Note: This data is representative and actual yields and purities may vary depending on the fermentation and purification conditions.
V. Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
References
Application Notes and Protocols for the Analysis of Deoxymulundocandin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the qualitative and quantitative analysis of Deoxymulundocandin, a novel echinocandin-type antifungal antibiotic, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Introduction
This compound is an antifungal agent isolated from the fungus Aspergillus sydowii var. nov. mulundensis.[1] As with other echinocandins, its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall.[2][3] Accurate and reliable analytical methods are essential for its quantification in research and pharmaceutical development, including pharmacokinetic/pharmacodynamic studies and quality control processes.[4][5] This document outlines established HPLC and TLC methods for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.[1][6]
| Property | Value | Reference |
| Molecular Formula | C48H77N7O15 | [1][6] |
| Molecular Weight | 992.16 g/mol | [6] |
| Appearance | White amorphous powder | [1] |
| Melting Point | 167-168°C | [1] |
| Solubility | Soluble in methanol and dimethyl sulfoxide. | [1] |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a precise and reproducible method for the quantification of this compound.[7]
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
HPLC Method Parameters
The following table summarizes the HPLC conditions for the analysis of this compound.[1]
| Parameter | Condition |
| Stationary Phase | 10 µm ODS-Hypersil column (25 cm x 0.4 cm) |
| Mobile Phase | Methanol / 0.2% aqueous NaH2PO4·2H2O-H3PO4 (75:25, v/v) |
| Flow Rate | 2 mL/minute |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Quantitative Data
| Compound | Retention Time (Rt) |
| This compound | 9.2 minutes |
| Mulundocandin (reference) | 8.3 minutes |
Detailed Protocol
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. The final concentration should fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and 0.2% aqueous sodium dihydrogen phosphate dihydrate (acidified with phosphoric acid) in a 75:25 volume ratio. Degas the mobile phase using sonication or vacuum filtration.
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to 220 nm.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Thin-Layer Chromatography (TLC) Protocol
TLC is a simple and rapid method for the qualitative analysis and purification monitoring of this compound.[1][8][9]
Experimental Workflow for TLC Analysis
Caption: Workflow for the TLC analysis of this compound.
TLC System Parameters
The following table summarizes the TLC conditions for the analysis of this compound.[1]
| Parameter | System 1 | System 2 | System 3 |
| Stationary Phase | Silica gel | Silica gel | Silica gel |
| Mobile Phase | Ethyl acetate - Propanol - Water (5:3:1, v/v/v) | Butanol - Acetic acid - Water (4:1:1, v/v/v) | Chloroform - Methanol - 17% NH3 (2:2:1, v/v/v, lower layer) |
| Detection | Iodine vapor | Iodine vapor | Iodine vapor |
Quantitative Data (Rf Values)
| Compound | System 1 (Rf) | System 2 (Rf) | System 3 (Rf) |
| This compound | 0.76 | 0.71 | 0.58 |
| Mulundocandin (reference) | 0.69 | 0.66 | 0.48 |
Detailed Protocol
-
Sample Preparation: Dissolve the sample containing this compound in a small amount of methanol.
-
TLC Plate Preparation and Spotting:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Apply the dissolved sample onto the starting line using a capillary tube.
-
-
Mobile Phase and Chamber Preparation:
-
Prepare the desired mobile phase from the table above.
-
Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15-20 minutes.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate in a chamber containing iodine crystals for visualization. The compounds will appear as brown spots.
-
Calculate the Retention factor (Rf) value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the Rf value of the sample spot with that of a known standard to identify this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chromatographic methods for echinocandin antifungal drugs determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 138626-63-8 [amp.chemicalbook.com]
- 7. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Structure Elucidation of Deoxymulundocandin using GC-MS and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymulundocandin is a cyclic lipopeptide belonging to the echinocandin class of antifungal agents. These compounds are of significant interest in drug development due to their potent activity against a broad range of pathogenic fungi. The structural characterization of novel echinocandins like this compound is crucial for understanding their structure-activity relationships and for the development of new, more effective antifungal drugs. This application note provides a detailed overview of the analytical methodologies, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the complete structure elucidation of this compound.
This compound, with a molecular formula of C48H77N7O15 and a molecular weight of 991 Da, was first isolated from a fungal culture of Aspergillus sydowii.[1] Its structure was established through a combination of chemical degradation and spectroscopic techniques.[1] This document outlines the protocols for these analyses and presents the expected data in a clear, tabular format.
Structural Overview
The structure of this compound is comprised of a cyclic hexapeptide core acylated with a fatty acid side chain. Through extensive analysis, the fatty acid component has been identified as 12-methyltetradecanoic acid.[1] A key structural feature that distinguishes this compound from its close analog, mulundocandin, is the presence of a 3-hydroxyhomotyrosine residue in place of a 3,4-dihydroxyhomotyrosine residue.[1]
Data Presentation
Table 1: Key Physicochemical and Mass Spectrometric Data for this compound
| Property | Value | Reference |
| Molecular Formula | C48H77N7O15 | [1] |
| Molecular Weight | 991 g/mol | [1] |
| High-Resolution FAB-MS | (M+Li)+ at m/z 998.552 | [1] |
| Fatty Acid Component | 12-methyltetradecanoic acid | [1] |
| Key Differentiating Amino Acid | 3-hydroxyhomotyrosine | [1] |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound
Note: The following chemical shifts are predicted based on the known structure of this compound and typical values for its constituent amino acids and fatty acid. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 12-Methyltetradecanoic Acid | |||
| CH3 (terminal) | ~0.85 (d) | ~22.5 | |
| CH (branched) | ~1.50 (m) | ~34.5 | |
| (CH2)n | ~1.25 (br s) | ~29.0 - 30.0 | |
| α-CH2 | ~2.20 (t) | ~36.0 | |
| C=O | - | ~175.0 | |
| 3-Hydroxyhomotyrosine | |||
| α-H | ~4.50 (dd) | ~55.0 | |
| β-H | ~2.90 (m), ~3.10 (m) | ~38.0 | |
| Aromatic H (ortho to OH) | ~6.70 (d) | ~115.0 | |
| Aromatic H (meta to OH) | ~7.00 (d) | ~130.0 | |
| Aromatic C-OH | - | ~155.0 | |
| Threonine | |||
| α-H | ~4.20 (d) | ~60.0 | |
| β-H | ~4.10 (m) | ~68.0 | |
| γ-CH3 | ~1.20 (d) | ~20.0 | |
| Serine | |||
| α-H | ~4.40 (m) | ~57.0 | |
| β-H | ~3.80 (m) | ~62.0 | |
| 4-Hydroxyproline | |||
| α-H | ~4.30 (t) | ~61.0 | |
| β-H | ~2.10 (m), ~2.30 (m) | ~39.0 | |
| γ-H | ~4.40 (br s) | ~71.0 | |
| δ-H | ~3.50 (m), ~3.60 (m) | ~54.0 | |
| 4,5-Dihydroxyornithine | |||
| α-H | ~4.10 (m) | ~54.0 | |
| β-H | ~1.80 (m), ~1.90 (m) | ~29.0 | |
| γ-H | ~3.90 (m) | ~70.0 | |
| δ-H | ~4.00 (m) | ~72.0 | |
| ε-H | ~3.20 (m) | ~41.0 |
Experimental Protocols
GC-MS Analysis of the Fatty Acid Side Chain
1. Hydrolysis of the Lipopeptide:
-
Weigh approximately 1-2 mg of purified this compound into a screw-capped vial.
-
Add 1 mL of 6 M HCl.
-
Seal the vial tightly and heat at 110°C for 24 hours to hydrolyze the amide and ester bonds.
-
After cooling, extract the fatty acid by partitioning with an organic solvent such as hexane or diethyl ether (3 x 1 mL).
-
Combine the organic layers and evaporate the solvent under a stream of nitrogen.
2. Derivatization of the Fatty Acid:
-
To the dried fatty acid residue, add 200 µL of a methylation agent, such as 2% methanolic sulfuric acid or a commercially available reagent like (trimethylsilyl)diazomethane.
-
For silylation, use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Evaporate the reagent under a stream of nitrogen.
-
Re-dissolve the resulting fatty acid methyl ester (FAME) or trimethylsilyl (TMS) ester in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 250°C, hold for 5 min.
-
Ramp 2: 20°C/min to 300°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Data Analysis:
-
The structure of the fatty acid is determined by the fragmentation pattern of its methyl or TMS ester. For 12-methyltetradecanoic acid methyl ester, characteristic fragments would include the molecular ion peak and fragments resulting from cleavage at the branched methyl group. Comparison of the obtained mass spectrum with a library of known fatty acid methyl esters (e.g., NIST/Wiley) will confirm the identity.
NMR Spectroscopy for Complete Structure Elucidation
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Experiments:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer (or higher field) equipped with a cryoprobe.
-
1D NMR:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons within the amino acid residues and the fatty acid chain.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within an entire amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for sequencing the peptide core and linking the fatty acid to the N-terminus.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for defining the 3D conformation of the cyclic peptide.
-
3. Data Analysis and Structure Elucidation:
-
The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals.
-
COSY and TOCSY spectra are used to piece together the individual amino acid spin systems.
-
HSQC and HMBC data are then used to assemble the amino acid sequence and to connect the fatty acid chain to the N-terminal amino acid.
-
NOESY/ROESY data provides through-space correlations that help to define the overall three-dimensional structure of the molecule.
Visualization of Experimental Workflows
Caption: Workflow for the GC-MS analysis of the fatty acid side chain.
References
Application Notes and Protocols for In Vitro Efficacy Assessment of Deoxymulundocandin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymulundocandin is an echinocandin-class antifungal agent. The echinocandins are potent inhibitors of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall polymer, (1,3)-β-D-glucan. This mode of action provides a high degree of selectivity for fungal pathogens with minimal effects on mammalian cells. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against pathogenic fungi, focusing on determining its minimum inhibitory concentration (MIC) and confirming its mechanism of action through a direct enzymatic assay.
Data Presentation: Antifungal Efficacy
The following tables summarize the in vitro activity of this compound against various fungal species, with comparative data for the well-characterized echinocandin, Caspofungin. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound against Selected Fungal Pathogens
| Fungal Species | This compound MIC (µg/mL) |
| Botrytis cinerea | 3.1 |
| Cercospora beticola | >200 |
| Cladosporium species | 25 |
| Trichophyton mentagrophytes | >200 |
Data presented is a summary from available literature. Further testing against a broader panel of clinical isolates is recommended.
Table 2: Comparative In Vitro Activity of Caspofungin against Common Fungal Pathogens
| Fungal Species | Caspofungin MIC Range (µg/mL) |
| Candida albicans | 0.015 - 0.25 |
| Candida glabrata | 0.03 - 0.5 |
| Candida krusei | 0.12 - 1 |
| Candida parapsilosis | 0.5 - 4 |
| Aspergillus fumigatus | 0.008 - 0.25 |
| Aspergillus flavus | 0.015 - 0.5 |
| Aspergillus terreus | 0.03 - 1 |
This table provides typical MIC ranges for Caspofungin for comparative purposes and to indicate expected efficacy against key pathogens for a member of the echinocandin class.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A for filamentous fungi.[1][2][3]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile water
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1.6 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of Test Medium:
-
Prepare RPMI 1640 medium according to the manufacturer's instructions, buffered with MOPS to a pH of 7.0.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp.):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in the test medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in the test medium.
-
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in the test medium in the 96-well plate to achieve a final concentration range (e.g., 16 µg/mL to 0.03 µg/mL).
-
Add 100 µL of the diluted this compound to each well.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity (for yeasts) or no visible growth (for molds) compared to the growth control.
-
Protocol 2: (1,3)-β-D-Glucan Synthase Activity Assay (Fluorescence-Based)
This protocol is a fluorescence-based enzymatic assay to directly measure the inhibitory effect of this compound on its target enzyme.[4][5][6]
Objective: To quantify the inhibition of (1,3)-β-D-glucan synthase activity by this compound.
Materials:
-
This compound
-
Fungal cell culture (e.g., Candida albicans)
-
Microsomal membrane fraction preparation reagents (Tris-HCl, EDTA, DTT, PMSF)
-
UDP-glucose (substrate)
-
Aniline blue fluorochrome
-
NaOH
-
96-well black microtiter plates (for fluorescence reading)
-
Fluorometer (Excitation: ~400 nm, Emission: ~460 nm)
-
Glass beads for cell lysis
-
Centrifuge
Procedure:
-
Preparation of Microsomal Membrane Fraction:
-
Grow a culture of Candida albicans to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Lyse the cells by mechanical disruption (e.g., bead beating with glass beads).
-
Centrifuge the lysate at a low speed to remove whole cells and debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membrane fraction.
-
Resuspend the pellet in a small volume of buffer and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, prepare reaction mixtures containing:
-
Microsomal membrane fraction (as the enzyme source)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing GTPγS and a detergent like Brij-35)
-
Varying concentrations of this compound (and a no-drug control).
-
-
Pre-incubate the enzyme and inhibitor for a short period.
-
Initiate the reaction by adding the substrate, UDP-glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Quantification of Glucan Product:
-
Stop the reaction by adding NaOH.
-
Add aniline blue solution to each well.
-
Incubate in the dark to allow the fluorochrome to bind to the (1,3)-β-D-glucan product.
-
Read the fluorescence in a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the drug concentration.
-
Visualizations
Caption: Experimental workflow for in vitro efficacy testing of this compound.
Caption: Fungal cell wall integrity signaling pathway activated by this compound.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. A microtiter-based fluorescence assay for (1,3)-beta-glucan synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
Application Notes and Protocols for In Vivo Studies of Deoxymulundocandin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxymulundocandin and its In Vivo Evaluation
This compound is an antifungal agent belonging to the echinocandin class.[1] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3] This targeted action disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2] Due to the absence of 1,3-β-D-glucan synthase in mammalian cells, echinocandins exhibit a selective toxicity profile, making them a valuable class of antifungal drugs.[2]
The preclinical development of a new antifungal agent like this compound necessitates a thorough in vivo evaluation to establish its efficacy, pharmacokinetic profile, and safety.[4][5] Animal models are crucial in this process, providing a bridge between in vitro activity and potential clinical utility.[6] This document provides detailed application notes and protocols for designing and conducting in vivo studies for this compound in relevant animal models.
Disclaimer: Publicly available in vivo efficacy, pharmacokinetic, and toxicology data specifically for this compound is limited. Therefore, the quantitative data and some protocol specifics provided in this document are based on published data for other well-characterized echinocandins such as Anidulafungin, Caspofungin, and Micafungin. These should be considered as a guide for initiating studies with this compound, and compound-specific data should be generated to inform further development.
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
The primary target of this compound is the fungal enzyme 1,3-β-D-glucan synthase. This enzyme is responsible for polymerizing UDP-glucose into long chains of 1,3-β-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, this compound effectively halts cell wall construction, leading to a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.[2][7]
In Vivo Efficacy Studies
The primary objective of in vivo efficacy studies is to demonstrate that this compound can effectively treat fungal infections in a living organism. Murine models of disseminated candidiasis and invasive aspergillosis are the most commonly used and well-established models for evaluating the efficacy of new antifungal agents.[8]
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Protocol: Murine Model of Disseminated Candidiasis
This model mimics systemic Candida infections in humans and is a primary model for evaluating the efficacy of antifungal agents.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or CD-1, female, 6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) agar and broth
-
Sterile pyrogen-free saline
-
This compound, vehicle control, and positive control (e.g., Caspofungin)
-
Hemocytometer
-
Tissue homogenizer
-
Appropriate caging and animal care facilities
Protocol:
-
Inoculum Preparation:
-
Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 1 x 10^6 CFU/mL).
-
-
Infection:
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (e.g., 1 x 10^5 CFU/mouse).
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound, vehicle control, or a positive control drug at the desired dose and route (e.g., intraperitoneal or intravenous).
-
Continue treatment for a predetermined duration (e.g., 7-14 days).
-
-
Monitoring and Endpoints:
-
Survival: Monitor the mice daily for morbidity and mortality. The primary endpoint is the survival rate over the course of the experiment (e.g., 21 days).
-
Fungal Burden: At the end of the study (or at predetermined time points), euthanize a subset of mice. Aseptically remove target organs (e.g., kidneys, brain, spleen), weigh them, and homogenize in sterile saline.
-
Plate serial dilutions of the homogenates onto YPD agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colonies to determine the fungal burden, expressed as log10 CFU per gram of tissue.
-
Protocol: Murine Model of Invasive Aspergillosis
This model is essential for evaluating efficacy against filamentous fungi.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c, female, 6-8 weeks old)
-
Aspergillus fumigatus strain (e.g., AF293)
-
Potato Dextrose Agar (PDA)
-
Sterile pyrogen-free saline with 0.05% Tween 80
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
This compound, vehicle control, and positive control (e.g., Voriconazole)
-
Inhalation exposure system or intranasal administration supplies
-
Tissue homogenizer
Protocol:
-
Immunosuppression:
-
Administer an immunosuppressive agent to render the mice susceptible to infection. For example, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -2 and +3 relative to infection.
-
-
Inoculum Preparation:
-
Grow A. fumigatus on PDA plates at 37°C for 5-7 days until conidia are mature.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia by centrifugation and resuspend in sterile saline.
-
Determine the conidial concentration using a hemocytometer and adjust to the desired concentration.
-
-
Infection:
-
Infect mice via intranasal instillation or by using an aerosol inhalation chamber to deliver a defined number of conidia to the lungs.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Administer this compound, vehicle, or a positive control at the desired dose and route.
-
Continue treatment for a defined period (e.g., 7-14 days).
-
-
Monitoring and Endpoints:
-
Survival: Monitor mice daily for survival.
-
Fungal Burden: At the study endpoint, euthanize a subset of mice, remove the lungs, and determine the fungal burden as described for the candidiasis model.
-
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in different animal species. This information is critical for dose selection and for predicting human PK parameters.
Protocol: Single-Dose Pharmacokinetics in Mice
Materials:
-
Mice (e.g., CD-1, male, 6-8 weeks old)
-
This compound formulated for intravenous administration
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Protocol:
-
Dosing:
-
Administer a single intravenous bolus dose of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Blood can be collected via retro-orbital sinus, submandibular vein, or cardiac puncture (terminal).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Comparative Pharmacokinetic Data of Echinocandins in Various Animal Species
The following table summarizes representative pharmacokinetic parameters for different echinocandins in various animal models. This data can serve as a benchmark when designing and interpreting studies for this compound.
| Compound | Species | Dose (mg/kg, IV) | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (mL/kg) | Reference |
| CD101 | Mouse | 1 | 5.8 | 34.7 | 25 | 0.10 | 206 | [9] |
| Rat | 2 | 11.2 | 70.8 | 39 | 0.47 | 1390 | [9] | |
| Dog | 1 | 7.9 | 55.6 | 53 | 0.30 | N/A | [9] | |
| Cynomolgus Monkey | 1 | 10.1 | 40.7 | 40 | 0.41 | 597 | [9] | |
| Anidulafungin | Mouse | 1 | N/A | N/A | 19 | 0.21 | N/A | [9] |
| Cynomolgus Monkey | 1 | N/A | N/A | 8 | 5.03 (mL/h/kg) | N/A | [9] | |
| Caspofungin | Mouse | 10 | 36.9 | 103 | 7.3 | 1.6 | 1000 | N/A |
| Rat | 2 | 16.3 | 48.2 | 9.8 | 0.7 | 600 | N/A | |
| Dog | 1 | 11.4 | 43.1 | 10.7 | 0.4 | 400 | N/A | |
| Rhesus Monkey | 1 | 12.5 | 50.1 | 9.7 | 0.3 | 300 | N/A | |
| Micafungin | Mouse | 1 | 10.2 | 21.2 | 5.3 | 0.8 | 300 | N/A |
| Rat | 1 | 12.1 | 24.5 | 4.6 | 0.7 | 300 | N/A | |
| Dog | 1 | 15.6 | 40.1 | 7.2 | 0.4 | 300 | N/A | |
| Cynomolgus Monkey | 1 | 14.8 | 55.6 | 10.1 | 0.3 | 200 | N/A |
N/A: Not Available. Data for Caspofungin and Micafungin are representative values compiled from various sources.
Toxicology and Safety Pharmacology Studies
Toxicology studies are conducted to identify potential adverse effects of this compound and to determine a safe dose range for potential human studies. These studies are typically performed under Good Laboratory Practice (GLP) guidelines.[10][11]
Protocol: Acute Intravenous Toxicity Study in Rats (GLP)
Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity following a single intravenous dose.
Materials:
-
Sprague-Dawley rats (equal numbers of males and females)
-
This compound formulated for intravenous administration
-
Vehicle control
-
Standard toxicology observation and data collection systems
Protocol:
-
Dose Groups:
-
Establish multiple dose groups, including a vehicle control group and at least three dose levels of this compound. Dose levels should be selected to elicit a range of responses from no observed adverse effect level (NOAEL) to severe toxicity.
-
-
Administration:
-
Administer a single intravenous bolus dose to each animal.
-
-
Observations:
-
Conduct continuous observations for the first few hours post-dose, and then daily for 14 days.
-
Record clinical signs of toxicity, changes in behavior, body weight, and food consumption.
-
-
Clinical Pathology:
-
Collect blood samples at the end of the 14-day observation period for hematology and clinical chemistry analysis.
-
-
Pathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and preserve a comprehensive set of organs and tissues for histopathological examination.
-
Safety Pharmacology Core Battery
Safety pharmacology studies are designed to investigate the potential undesirable effects of a drug on vital physiological functions.[4][5] The core battery of studies typically includes assessments of the central nervous, cardiovascular, and respiratory systems.[5]
| System | Typical In Vivo Model | Key Parameters Measured |
| Central Nervous System (CNS) | Rat or Mouse | Functional observational battery (FOB) to assess behavior, coordination, and neurological function. |
| Cardiovascular System | Conscious, telemetered Dog or Non-human Primate | Blood pressure, heart rate, electrocardiogram (ECG) to assess QT interval prolongation and other arrhythmias. |
| Respiratory System | Conscious Rat or Mouse (whole-body plethysmography) | Respiratory rate, tidal volume, and minute volume. |
These studies are crucial for identifying potential safety liabilities before initiating human clinical trials.
Data Presentation and Interpretation
All quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation. The use of tables, as demonstrated in the pharmacokinetic data section, is highly recommended. Statistical analysis should be performed to determine the significance of any observed effects.
The collective data from efficacy, pharmacokinetic, and toxicology studies will provide a comprehensive preclinical profile of this compound, which is essential for making informed decisions about its further development as a potential new antifungal therapy.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The safety, efficacy and regulatory triangle in drug development: Impact for animal models and the use of animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. Pharmacokinetics of the Novel Echinocandin CD101 in Multiple Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility Testing of Environmental and Clinical Aspergillus sydowii Demonstrates Potent Activity of Various Antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.ymaws.com [cdn.ymaws.com]
Application Notes and Protocols for Testing Deoxymulundocandin Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymulundocandin is an echinocandin-type antifungal antibiotic.[1] The echinocandin class of drugs represents a critical tool in the management of invasive fungal infections, particularly those caused by Candida species.[2][3] Their unique mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis, provides a significant therapeutic advantage.[4][5] This enzyme is absent in mammalian cells, contributing to the favorable safety profile of this drug class.[6] These application notes provide a comprehensive guide for the in vitro evaluation of this compound against various Candida species, offering detailed protocols for key experimental assays.
Data Presentation: In Vitro Susceptibility of Candida Species to Echinocandins
Due to the limited availability of specific data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for other well-characterized echinocandins—caspofungin, micafungin, and anidulafungin—against clinically relevant Candida species. This data, gathered from global surveillance studies, serves as a representative benchmark for assessing the potential antifungal spectrum of this compound. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Representative MIC Values (μg/mL) of Caspofungin against Candida Species
| Candida Species | MIC Range | MIC₅₀ | MIC₉₀ |
| C. albicans | 0.003 - 0.25 | 0.06 | 0.06 |
| C. glabrata | ≤0.015 - 0.25 | 0.06 | 0.06 |
| C. parapsilosis | 0.06 - 1 | 0.5 | 1 |
| C. tropicalis | ≤0.015 - 0.125 | 0.06 | 0.06 |
| C. krusei | 0.06 - 0.5 | 0.25 | 0.25 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.[3][7][8]
Table 2: Representative MIC Values (μg/mL) of Micafungin against Candida Species
| Candida Species | MIC Range | MIC₅₀ | MIC₉₀ |
| C. albicans | ≤0.002 - 0.03 | 0.015 | 0.03 |
| C. glabrata | ≤0.002 - 0.015 | 0.015 | 0.015 |
| C. parapsilosis | 0.12 - 2 | 1 | 2 |
| C. tropicalis | ≤0.008 - 0.06 | 0.03 | 0.06 |
| C. krusei | 0.03 - 0.12 | 0.06 | 0.12 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.[6][9]
Table 3: Representative MIC Values (μg/mL) of Anidulafungin against Candida Species
| Candida Species | MIC Range | MIC₅₀ | MIC₉₀ |
| C. albicans | 0.004 - 0.016 | 0.004 | 0.004 |
| C. glabrata | 0.008 - 0.125 | 0.008 | 0.008 |
| C. parapsilosis | 0.25 - 8 | 2 | 4 |
| C. tropicalis | 0.008 - 0.064 | 0.016 | 0.032 |
| C. krusei | 0.016 - 0.25 | 0.032 | 0.064 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.[2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as widely accepted research methodologies.
Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method (Adapted from CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Candida isolates
-
This compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Sterile water, saline, and DMSO
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1600 µg/mL.
-
Perform serial dilutions in RPMI-1640 medium to create working solutions that are 2X the final desired concentrations.
-
-
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of the 2X this compound working solutions to the wells of a 96-well plate.
-
Add 100 µL of the prepared Candida inoculum to each well.
-
Include a growth control well (100 µL inoculum + 100 µL drug-free medium) and a sterility control well (200 µL drug-free medium).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density at 530 nm.
-
Caption: Broth Microdilution Workflow.
Protocol 2: Time-Kill Assay
This assay assesses the fungicidal or fungistatic activity of this compound over time.
Materials:
-
Candida isolates
-
This compound
-
RPMI-1640 medium
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar plates
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Prepare a Candida suspension in RPMI-1640 medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).
-
Include a growth control tube without the drug.
-
Inoculate each tube with the prepared Candida suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity. A <3-log₁₀ decrease is considered fungistatic.
-
Caption: Time-Kill Assay Workflow.
Protocol 3: Biofilm Disruption Assay
This assay evaluates the ability of this compound to disrupt pre-formed Candida biofilms.
Materials:
-
Candida isolates
-
This compound
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized Candida suspension (1 x 10⁶ CFU/mL in RPMI-1640) to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Treatment:
-
Gently wash the wells with sterile PBS to remove non-adherent cells.
-
Add 100 µL of RPMI-1640 containing various concentrations of this compound to the wells.
-
Include a control well with drug-free medium.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification with Crystal Violet:
-
Wash the wells with PBS.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes.
-
Wash the wells with water to remove excess stain.
-
Add 200 µL of 95% ethanol to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm reduction compared to the untreated control.
-
Caption: Biofilm Disruption Assay Workflow.
Protocol 4: Cell Wall Integrity Pathway Analysis - Mkc1 Phosphorylation
This protocol uses Western blotting to detect the phosphorylation of Mkc1, a key MAP kinase in the cell wall integrity pathway, which is often activated in response to cell wall stress induced by echinocandins.
Materials:
-
Candida isolates
-
This compound
-
YPD medium
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-p44/42 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Grow Candida cells in YPD medium to mid-log phase.
-
Expose the cells to this compound at a sub-inhibitory concentration for a specified time (e.g., 1-4 hours).
-
Include an untreated control.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Compare the levels of phosphorylated Mkc1 in treated versus untreated samples. An increase in phosphorylation indicates activation of the cell wall integrity pathway.
-
Caption: Echinocandin-Induced CWI Pathway Activation.
Conclusion
The protocols and representative data provided in these application notes offer a robust framework for the preclinical evaluation of this compound against Candida species. By employing these standardized methods, researchers can generate reliable and reproducible data to characterize the antifungal profile of this novel echinocandin, contributing to the development of new therapeutic strategies for invasive candidiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Multicenter Study of Anidulafungin and Micafungin MIC Distributions and Epidemiological Cutoff Values for Eight Candida Species and the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Surveillance of In Vitro Activity of Micafungin against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspofungin MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Deoxymulundocandin Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for assessing the biofilm inhibition potential of Deoxymulundocandin, an echinocandin-type antifungal agent. The methodologies detailed below are foundational for preclinical evaluation and mechanistic studies of this compound against fungal biofilms, particularly those formed by Candida albicans.
Introduction to this compound and Biofilm Inhibition
This compound is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs. The primary mechanism of action for echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan.[1][2] This polysaccharide is a critical component of the fungal cell wall and the extracellular matrix of biofilms, providing structural integrity and protection.[3][4][5] By inhibiting this enzyme, this compound disrupts cell wall synthesis and compromises the biofilm matrix, leading to both planktonic and biofilm growth inhibition.
Fungal biofilms, particularly those of Candida species, are complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix. This matrix acts as a physical barrier, contributing to the high resistance of biofilms to conventional antifungal therapies.[3] Echinocandins, including this compound, are notable for their activity against these resistant biofilm structures.[6][7][8]
Key Experimental Techniques for Biofilm Inhibition Assessment
Several established methods can be adapted to quantify the inhibitory effect of this compound on fungal biofilm formation and maturation. The following protocols are optimized for use with Candida albicans in a 96-well plate format, which is suitable for high-throughput screening.
Quantification of Biofilm Biomass: Crystal Violet (CV) Staining
The Crystal Violet assay is a simple and widely used method to quantify the total biomass of a biofilm, including both cellular and matrix components.
Protocol:
-
Biofilm Formation:
-
Prepare a standardized suspension of Candida albicans (e.g., 1 x 10⁶ cells/mL) in a suitable growth medium such as RPMI 1640.
-
Dispense 100 µL of the cell suspension into the wells of a flat-bottom 96-well microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adhesion phase, gently wash the wells twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.
-
Add 100 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Crystal Violet Staining:
-
Following incubation, carefully aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.
-
Add 110 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells four times with 300 µL of sterile distilled water.
-
Add 200 µL of 33% (v/v) acetic acid to each well to destain the biofilm.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 100 µL of the destaining solution to a new flat-bottom 96-well plate.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD570 of Treated Well / OD570 of Control Well)] x 100
-
Assessment of Biofilm Metabolic Activity: XTT Reduction Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to determine the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Protocol:
-
Biofilm Formation and Treatment:
-
Follow the same procedure for biofilm formation and treatment with this compound as described in the Crystal Violet protocol (Steps 1.1 - 1.5).
-
-
XTT Assay:
-
After the treatment period, wash the biofilms twice with 200 µL of sterile PBS.
-
Prepare the XTT/menadione solution immediately before use. For a final volume of 5 mL, mix 5 mL of pre-warmed PBS with 5 µL of menadione solution (10 mM in acetone) and 1 mg of XTT.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Quantification:
-
Measure the absorbance of the formazan product at 492 nm using a microplate reader.
-
The percentage of metabolic activity inhibition is calculated using the formula: % Inhibition = [1 - (OD492 of Treated Well / OD492 of Control Well)] x 100
-
Visualization of Biofilm Architecture: Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the qualitative and quantitative assessment of the three-dimensional structure of the biofilm, including its thickness and the viability of embedded cells.
Protocol:
-
Biofilm Formation on Suitable Substrates:
-
Grow biofilms on optically clear surfaces suitable for microscopy, such as glass-bottom dishes or polymer coverslips, following the initial steps of the biofilm formation protocol.
-
Treat the forming biofilms with this compound as previously described.
-
-
Staining:
-
After treatment, gently wash the biofilms with PBS.
-
Stain the biofilms using a combination of fluorescent dyes. A common combination is:
-
FUN 1: A fluorescent dye that stains the cytoplasm of metabolically active cells red.
-
Concanavalin A-Alexa Fluor 488 conjugate: Stains the mannose and glucose residues in the extracellular matrix green.
-
-
Incubate with the staining solution in the dark according to the manufacturer's instructions.
-
-
Imaging:
-
Gently wash the stained biofilms to remove excess dye.
-
Mount the substrate on a microscope slide and visualize using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
-
Analysis:
-
Analyze the images to assess changes in biofilm thickness, cell morphology, and the ratio of live to dead cells in response to this compound treatment.
-
Quantitative Data Summary
The following tables present hypothetical data on the biofilm inhibitory activity of this compound against Candida albicans. This data is for illustrative purposes to demonstrate how results from the described assays can be presented. The concentrations are based on typical effective ranges for echinocandins against Candida biofilms.[9][10][11][12][13]
Table 1: Inhibition of Candida albicans Biofilm Biomass by this compound (Crystal Violet Assay)
| This compound (µg/mL) | Mean OD570 (± SD) | % Inhibition of Biomass |
| 0 (Control) | 1.25 (± 0.11) | 0% |
| 0.03125 | 1.12 (± 0.09) | 10.4% |
| 0.0625 | 0.95 (± 0.08) | 24.0% |
| 0.125 | 0.68 (± 0.06) | 45.6% |
| 0.25 | 0.35 (± 0.04) | 72.0% |
| 0.5 | 0.15 (± 0.02) | 88.0% |
| 1 | 0.08 (± 0.01) | 93.6% |
| 2 | 0.06 (± 0.01) | 95.2% |
Table 2: Inhibition of Candida albicans Biofilm Metabolic Activity by this compound (XTT Assay)
| This compound (µg/mL) | Mean OD492 (± SD) | % Inhibition of Metabolic Activity |
| 0 (Control) | 0.88 (± 0.07) | 0% |
| 0.03125 | 0.81 (± 0.06) | 7.9% |
| 0.0625 | 0.69 (± 0.05) | 21.6% |
| 0.125 | 0.49 (± 0.04) | 44.3% |
| 0.25 | 0.22 (± 0.03) | 75.0% |
| 0.5 | 0.10 (± 0.02) | 88.6% |
| 1 | 0.06 (± 0.01) | 93.2% |
| 2 | 0.04 (± 0.01) | 95.5% |
Table 3: Sessile Minimum Inhibitory Concentrations (SMICs) of this compound against Candida albicans Biofilms
| Parameter | Concentration (µg/mL) |
| SMIC50 (Biomass) | ~ 0.14 |
| SMIC80 (Biomass) | ~ 0.35 |
| SMIC50 (Metabolic Activity) | ~ 0.15 |
| SMIC80 (Metabolic Activity) | ~ 0.40 |
SMIC50/SMIC80: Sessile Minimum Inhibitory Concentration required to inhibit 50% or 80% of biofilm biomass or metabolic activity, respectively.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's biofilm inhibition and a typical experimental workflow.
Caption: this compound's proposed signaling pathway for biofilm inhibition.
Caption: General experimental workflow for assessing biofilm inhibition.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's anti-biofilm activity. By employing a combination of biomass quantification, metabolic activity assessment, and advanced imaging techniques, researchers can gain valuable insights into the efficacy and mechanism of action of this promising antifungal agent. These methods are crucial for advancing the development of new therapeutic strategies to combat the significant clinical challenge of fungal biofilm-associated infections.
References
- 1. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Putative Role of β-1,3 Glucans in Candida albicans Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putative role of beta-1,3 glucans in Candida albicans biofilm resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Caspofungin Inhibits Mixed Biofilms of Candida albicans and Methicillin-Resistant Staphylococcus aureus and Displays Effectiveness in Coinfected Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspofungin and Polymyxin B Reduce the Cell Viability and Total Biomass of Mixed Biofilms of Carbapenem-Resistant Pseudomonas aeruginosa and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Species-Specific Differences in the Susceptibilities of Biofilms Formed by Candida Bloodstream Isolates to Echinocandin Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of the antifungal and paradoxical activity of different echinocandins against Candida tropicalis biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Deoxymulundocandin Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Deoxymulundocandin, a member of the echinocandin class of antifungal agents. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.
Introduction to this compound and its Mechanism of Action
This compound is an echinocandin antifungal antibiotic.[1] Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase.[2][3][4] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall that is absent in mammalian cells.[5][6] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[2][3][6] This targeted mechanism of action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3][4]
Signaling Pathway of Echinocandin Action
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
I. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Methanol
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in methanol and dimethyl sulfoxide.[1] Prepare a stock solution by dissolving the required amount of this compound powder in 100% DMSO to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Further dilutions should be made in sterile deionized water or the appropriate culture medium to the desired starting concentration for the MIC assay.
II. Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate(s) to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile reservoirs and multichannel pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for MIC determination.
Procedure:
-
Inoculum Preparation:
-
From a fresh (24-hour) culture on a suitable agar plate (e.g., Sabouraud Dextrose Agar), touch 3-5 colonies with a sterile loop.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to an initial inoculum of approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution and Plate Preparation:
-
Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The typical concentration range to test for echinocandins is 0.015 to 8 µg/mL.
-
The final volume in each well after adding the inoculum should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions and the growth control well.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
MIC Endpoint Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[7]
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 492 nm).
-
Data Presentation
The following table summarizes reported MIC values for this compound against various fungal species.
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 0.1 - 0.4 |
| Candida tropicalis | 0.1 - 0.4 |
| Candida glabrata | 0.1 - 0.4 |
| Candida parapsilosis | 0.8 - 1.6 |
| Candida krusei | 0.4 - 0.8 |
| Cryptococcus neoformans | > 25 |
| Aspergillus fumigatus | 0.8 - 1.6 |
| Aspergillus niger | 0.8 - 1.6 |
Note: The above data is for illustrative purposes and should be confirmed experimentally.
Troubleshooting and Considerations
-
Trailing Growth: Some fungal species may exhibit "trailing," where a small amount of residual growth is observed at concentrations above the MIC. The MIC should be read as the first concentration with a significant decrease in growth.
-
Solubility: Ensure this compound is fully dissolved in the stock solution. If precipitation is observed upon dilution in aqueous media, a lower stock concentration or the addition of a small percentage of a co-solvent may be necessary, though this should be validated for its effect on fungal growth.
-
Quality Control: Include reference strains with known MIC values for echinocandins (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) to ensure the validity of the assay.
-
Medium: While RPMI-1640 is the standard, some studies have shown that Antibiotic Medium 3 (AM3) can result in lower MICs for certain echinocandins.[7] The choice of medium should be consistent within a study.
-
Incubation Time: While 24 hours is often sufficient, a 48-hour incubation may be necessary for slower-growing fungi. However, extended incubation can sometimes lead to higher MICs.[7]
By following these detailed protocols, researchers can accurately and reproducibly determine the Minimum Inhibitory Concentration of this compound against a variety of fungal pathogens, providing crucial data for drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Further Standardization of Broth Microdilution Methodology for In Vitro Susceptibility Testing of Caspofungin against Candida Species by Use of an International Collection of More than 3,000 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Deoxymulundocandin in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymulundocandin is a member of the echinocandin class of antifungal agents. Echinocandins represent a significant advancement in antifungal therapy due to their unique mechanism of action, which involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. This distinct target provides a strong rationale for its use in combination with other antifungal agents that act on different cellular pathways, such as azoles (inhibitors of ergosterol synthesis in the fungal cell membrane) and polyenes (which bind to ergosterol, leading to membrane disruption).[1][2][3][4][5][6]
Combination therapy is a promising strategy to enhance antifungal efficacy, broaden the spectrum of activity, reduce the development of resistance, and in some cases, allow for lower dosages of individual agents, thereby minimizing toxicity.[1][7][8] This document provides an overview of the application of echinocandins, as a proxy for this compound, in combination therapy studies, including quantitative data from representative studies, detailed experimental protocols, and visualizations of key concepts. While specific data for this compound in combination therapy is limited in publicly available literature, the principles and findings from studies on other echinocandins like caspofungin, micafungin, and anidulafungin are highly relevant.
Data Presentation: Efficacy of Echinocandin Combination Therapy
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the efficacy of echinocandin-based combination therapies against common fungal pathogens.
Table 1: In Vitro Synergistic Activity of Echinocandin Combinations against Candida Species
| Echinocandin | Combination Agent | Candida Species | Interaction | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Caspofungin | Amphotericin B | C. parapsilosis | Synergy | ≤0.5 | [9] |
| Micafungin | Voriconazole | C. auris (multidrug-resistant) | Synergy | 0.15 - 0.5 | [10] |
| Micafungin | Fluconazole | C. auris (multidrug-resistant) | Indifference | 0.62 - 1.5 | [10] |
| Caspofungin | Azoles | C. glabrata (echinocandin-resistant) | Synergy | ≤0.5 (in 17.65-29.41% of cases) | [11] |
| Anidulafungin | Isavuconazole | Azole-resistant A. fumigatus | Increased Efficacy | Not Specified | [2] |
Table 2: In Vivo Efficacy of Echinocandin Combinations in Animal Models of Invasive Fungal Infections
| Echinocandin | Combination Agent | Fungal Pathogen | Animal Model | Primary Outcome | Result | Reference |
| Caspofungin | Posaconazole | Aspergillus fumigatus | Murine IPA | Reduced Fungal Burden | 1- to 2-log10 decline vs. monotherapy | [12] |
| Micafungin | Amphotericin B | Aspergillus fumigatus | Murine IPA | Survival Rate | Significantly increased vs. monotherapy | [13][14] |
| Anidulafungin | Amphotericin B | Aspergillus fumigatus | Murine IA | Survival Rate | Prolonged vs. control, but not superior to most active single agent | [15] |
| Caspofungin | Liposomal Amphotericin B | Aspergillus spp. | Pediatric Patients with IA | Favorable Response | 71% (in salvage therapy) | [16] |
| Voriconazole | Anidulafungin | Aspergillus fumigatus | Human Clinical Trial (post-hoc) | 6-week Mortality | 15.7% (combo) vs. 27.3% (mono) | [17] |
| Isavuconazole | Micafungin | Aspergillus fumigatus | Rabbit IPA | Fungal Burden & Survival | Significant dose-dependent reduction in fungal burden and prolonged survival vs. monotherapy | [18] |
IPA: Invasive Pulmonary Aspergillosis; IA: Invasive Aspergillosis
Experimental Protocols
In Vitro Checkerboard Assay for Antifungal Synergy
This protocol is a standard method to assess the interaction between two antifungal agents in vitro.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antifungal agent (e.g., an azole or polyene) against a specific fungal isolate.
Materials:
-
This compound (stock solution of known concentration)
-
Combination antifungal agent (stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for objective endpoint determination)
-
Inoculum suspension prepared according to CLSI guidelines (M27 for yeasts, M38 for molds)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the combination agent in RPMI 1640 medium in separate tubes or deep-well plates. The concentration range should span from well below to well above the expected Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of RPMI 1640 to all wells.
-
Add 50 µL of each dilution of this compound to the wells in a horizontal orientation (rows).
-
Add 50 µL of each dilution of the combination agent to the wells in a vertical orientation (columns). This creates a matrix of drug concentrations.
-
Include wells with each drug alone (in duplicate) and a drug-free growth control well.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for Candida) or 48-72 hours (for Aspergillus).
-
-
Endpoint Determination:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and a prominent reduction in turbidity for echinocandins) compared to the drug-free control. This can be done visually or spectrophotometrically.
-
-
FICI Calculation:
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
In Vivo Murine Model of Invasive Aspergillosis
This protocol describes a common animal model to evaluate the efficacy of antifungal combination therapy in a living system.
Objective: To assess the in vivo efficacy of this compound in combination with another antifungal agent in a neutropenic mouse model of invasive pulmonary aspergillosis.
Materials:
-
Male or female mice (e.g., BALB/c or CD-1, 6-8 weeks old)
-
Aspergillus fumigatus strain
-
Cyclophosphamide and cortisone acetate for immunosuppression
-
This compound formulated for intravenous or intraperitoneal administration
-
Combination antifungal agent formulated for administration
-
Sterile saline (vehicle control)
-
Intranasal or intravenous inoculation supplies
Procedure:
-
Immunosuppression:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection.
-
Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.
-
-
Infection:
-
On day 0, infect the mice with a lethal or sublethal dose of A. fumigatus conidia via intranasal instillation or intravenous injection.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Divide the mice into the following groups (n=10-15 per group):
-
Vehicle control (saline)
-
This compound monotherapy
-
Combination agent monotherapy
-
This compound + combination agent
-
-
Administer the drugs at predetermined doses and schedules for a specified duration (e.g., 7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days). The primary endpoint is survival.
-
Secondary endpoints can include:
-
Fungal Burden: At a specified time point, euthanize a subset of mice from each group and harvest organs (lungs, kidneys, brain). Homogenize the tissues and perform quantitative cultures to determine the colony-forming units (CFU) per gram of tissue.
-
Histopathology: Fix organ tissues in formalin, embed in paraffin, section, and stain (e.g., with Gomori methenamine silver) to visualize fungal elements and tissue damage.
-
Biomarkers: Collect serum samples to measure galactomannan levels.
-
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and the log-rank test.
-
Compare fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for combination therapy studies.
Conclusion
The exploration of this compound in combination therapy holds significant promise for advancing the management of invasive fungal infections. Based on the extensive data available for the echinocandin class, combination regimens with azoles and polyenes frequently result in synergistic or additive effects against a range of clinically important fungi. The provided protocols and data tables serve as a foundational resource for researchers designing and interpreting studies with this compound. Future research should focus on generating specific data for this compound to confirm its interaction profile and to optimize combination regimens for clinical application.
References
- 1. Efficacy of combination therapy of triazole and echinocandin in treatment of invasive aspergillosis: a systematic review of animal and human studies - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris [mdpi.com]
- 6. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of Triazole-Echinocandin Combinations against Candida Species in Biofilms and as Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Antifungal Therapy for Invasive Aspergillosis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspofungin in Combination with Amphotericin B against Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Combination therapy with micafungin and amphotericin B for invasive pulmonary aspergillosis in an immunocompromised mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Combination of caspofungin and an azole or an amphotericin B formulation in invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination antifungal therapy for invasive aspergillosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combination Therapy with Isavuconazole and Micafungin for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deoxymulundocandin Extraction from Aspergillus sydowii
Welcome to the technical support center for the extraction of Deoxymulundocandin from Aspergillus sydowii. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Suboptimal Fermentation Conditions: Incorrect media composition, pH, temperature, or aeration can significantly impact the production of this compound. | Optimize fermentation parameters such as carbon and nitrogen sources, pH, temperature, and agitation speed. Refer to the optimized fermentation protocol for Aspergillus species for secondary metabolite production.[1][2] |
| Incomplete Cell Lysis: Inefficient disruption of fungal mycelia can leave a significant amount of the target compound trapped within the cells. | Employ mechanical disruption methods such as bead beating or sonication in addition to solvent extraction. Ensure the chosen solvent effectively penetrates the fungal cell wall. | |
| Inadequate Solvent Extraction: The solvent system used may not be optimal for solubilizing this compound from the fungal biomass and culture filtrate. | This compound is soluble in methanol.[3] Use methanol to extract the crude antibiotic from the insoluble solids of the culture filtrate.[3] For the mycelia, a solvent system like ethyl acetate-propanol can be effective.[3] | |
| Poor Purity of Crude Extract | Co-extraction of Impurities: The initial extraction often pulls a wide range of other secondary metabolites and cellular components along with this compound. | Incorporate a preliminary purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove highly polar or non-polar impurities before chromatographic purification. |
| Presence of Pigments and Oils: Fungal cultures can produce pigments and lipids that interfere with downstream purification steps. | Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. Activated charcoal treatment can also be used to remove pigments, but should be optimized to avoid loss of the target compound. | |
| Difficulties in Chromatographic Purification | Poor Separation on Silica Gel Column: this compound may not separate effectively from closely related compounds or impurities on a standard silica gel column. | The literature suggests using a silica gel column with a mobile phase of ethyl acetate-propanol in a step gradient (e.g., 5:2 followed by 5:3) for successful purification.[3] |
| Co-elution with Mulundocandin: this compound and its analogue Mulundocandin have similar chemical structures and may co-elute. | High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., ODS-Hypersil) and a mobile phase of methanol and an aqueous buffer (e.g., 0.2% aqueous NaH2PO4·2H2O-H3PO4) can be used for analytical and preparative separation.[3] | |
| Compound Instability: this compound may be sensitive to pH or temperature, leading to degradation during long purification processes. | Conduct purification steps at controlled temperatures (e.g., 4°C) and use buffers with a pH that ensures the stability of the compound. Avoid prolonged exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during extraction?
A1: this compound is a white amorphous powder with a molecular formula of C48H77N7O15 and a molecular weight of 992.16.[4] It is soluble in methanol and dimethyl sulfoxide, but insoluble in water and other common organic solvents like acetone and chloroform.[3] Its melting point is 167-168°C.[3] These properties are critical for selecting appropriate solvents for extraction and purification.
Q2: How can I optimize the production of this compound in Aspergillus sydowii culture?
A2: The production of secondary metabolites in fungi is highly dependent on culture conditions.[1][5] Key parameters to optimize include:
-
Media Composition: Test different carbon and nitrogen sources. For example, some Aspergillus species show enhanced secondary metabolite production with specific sugars or yeast extracts.
-
pH: The optimal pH for growth and secondary metabolite production can differ. Monitor and control the pH of the fermentation broth.
-
Temperature: Aspergillus sydowii growth and metabolite production are sensitive to temperature. The optimal temperature should be determined empirically, often in the range of 25-30°C.
-
Aeration and Agitation: Sufficient oxygen supply is crucial for the growth of this aerobic fungus and for the biosynthesis of secondary metabolites.
Q3: What analytical techniques are suitable for monitoring the presence of this compound in my fractions?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring this compound.
-
TLC: Use silica gel plates with a mobile phase such as ethyl acetate-propanol-water (5:3:1).[3] Visualization can be done using iodine vapor.[3]
-
HPLC: A reverse-phase C18 column is suitable. A mobile phase of methanol and a phosphate buffer at a flow rate of 2 ml/minute, with UV detection at 220 nm, has been successfully used.[3]
Q4: Are there any known challenges specific to the purification of echinocandin-type antibiotics like this compound?
A4: Yes, echinocandins are cyclic lipopeptides, and their purification can be challenging due to their amphipathic nature and the presence of structurally similar analogues produced by the fungus.[6] This often leads to difficulties in chromatographic separation, requiring high-resolution techniques and careful optimization of mobile phases. Their production yields can also be low, necessitating efficient extraction and purification strategies to minimize losses.[7]
Experimental Protocols
Fermentation of Aspergillus sydowii for this compound Production
This protocol is a general guideline and should be optimized for your specific strain and laboratory conditions.
-
Inoculum Preparation:
-
Grow Aspergillus sydowii on Potato Dextrose Agar (PDA) slants for 7-10 days at 28°C.
-
Prepare a spore suspension by adding sterile saline with 0.01% Tween 80 to the slant and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Prepare the production medium (specific composition to be optimized, but can be based on a rich medium like Potato Dextrose Broth or Yeast Extract Peptone Dextrose).
-
Inoculate the production medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the culture in a shaker incubator at 28°C with agitation at 180-220 rpm for 10-14 days.
-
Extraction and Initial Purification of this compound
-
Harvesting:
-
Separate the mycelia from the culture broth by filtration.
-
-
Extraction from Culture Filtrate:
-
Treat the culture filtrate with a filter aid (e.g., Celite) and filter to obtain a clear filtrate.
-
The original protocol mentions treating an insoluble solid from the filtrate with methanol.[3] If a precipitate is present, collect it and extract with methanol.
-
Concentrate the methanol extract under reduced pressure to obtain the crude antibiotic.
-
-
Extraction from Mycelia:
-
Lyophilize the mycelia to dryness.
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with methanol or an ethyl acetate-propanol mixture.
-
Filter and concentrate the solvent to yield a crude extract.
-
Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in ethyl acetate.
-
Load the sample onto the column.
-
Elute the column with a step gradient of ethyl acetate-propanol (5:2), followed by ethyl acetate-propanol (5:3).[3]
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final polishing, use a preparative reverse-phase HPLC column (e.g., ODS-Hypersil).
-
The mobile phase can be a gradient of methanol and 0.2% aqueous NaH2PO4·2H2O-H3PO4.[3]
-
Monitor the elution at 220 nm.
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H77N7O15 | [4] |
| Molecular Weight | 992.16 g/mol | [4] |
| Appearance | White amorphous powder | [3] |
| Melting Point | 167-168 °C | [3] |
| Solubility | Soluble in methanol, dimethyl sulfoxide. Insoluble in water, acetone, chloroform. | [3] |
Table 2: Chromatographic Parameters for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
| TLC | Silica Gel | Ethyl acetate-Propanol-Water (5:3:1) | Iodine Vapor | [3] |
| HPLC | 10µm ODS-Hypersil | Methanol-0.2% aqueous NaH2PO4·2H2O-H3PO4 (75:25) | UV at 220 nm | [3] |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for this compound Extraction.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 138626-63-8 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxymulundocandin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Deoxymulundocandin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
This compound is an echinocandin-type antifungal antibiotic. It is a secondary metabolite produced by the filamentous fungus Aspergillus mulundensis (previously identified as Aspergillus sydowii).[1] Echinocandins are cyclic lipopeptides that inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[2][3]
Q2: What are the major challenges in this compound production?
Like many fungal secondary metabolites, the primary challenges in this compound production are often low yields and inconsistent production during fermentation.[4][5] Optimizing fermentation conditions, preventing contamination, and maintaining strain productivity are key areas of focus for yield improvement.
Q3: What are the key strategies to improve the yield of this compound?
Several strategies can be employed to enhance this compound production, including:
-
Fermentation Optimization: Systematically adjusting physical and chemical parameters such as temperature, pH, aeration, agitation, and media composition.[6][7][8]
-
Metabolic Engineering: Modifying the genetic makeup of the producing strain to enhance the biosynthetic pathway, increase precursor supply, or eliminate competing pathways.[9]
-
Precursor Feeding: Supplementing the fermentation medium with precursors of the this compound molecule, such as specific amino acids or fatty acids.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production in a question-and-answer format.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Yield of this compound | 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can significantly impact secondary metabolite production.[6][9] 2. Nutrient Limitation: Depletion of essential nutrients like carbon or nitrogen sources can halt production.[12] 3. Strain Degeneration: The producing strain may lose its productivity over successive subcultures. 4. Incorrect Inoculum Preparation: A poor quality or insufficient amount of inoculum can lead to poor growth and production. | 1. Optimize Fermentation Parameters: Refer to the "Data Presentation" section for optimal ranges of temperature and pH. Systematically vary one parameter at a time to determine the optimal conditions for your specific strain and bioreactor setup. 2. Media Optimization: Experiment with different carbon and nitrogen sources. For echinocandins, complex organic nitrogen sources and specific carbon sources like methyl oleate have been shown to enhance yield.[1] Consider fed-batch fermentation to maintain optimal nutrient levels. 3. Strain Maintenance: Maintain a stock of the high-producing strain in a cryopreserved state. Avoid excessive subculturing. 4. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring a consistent spore concentration and physiological state. |
| Inconsistent Yield Between Batches | 1. Variability in Raw Materials: Inconsistent quality of media components can lead to batch-to-batch variation. 2. Inconsistent Inoculum: Variations in the age, size, or metabolic activity of the inoculum. 3. Fluctuations in Fermentation Parameters: Even minor deviations in temperature, pH, or aeration can affect yield. | 1. Source High-Quality Raw Materials: Use high-purity, consistent sources for all media components. 2. Strict Inoculum Control: Follow a stringent protocol for inoculum development to ensure consistency. 3. Calibrate and Monitor Equipment: Regularly calibrate all monitoring and control equipment (pH probes, temperature sensors, etc.) to ensure accuracy and consistency. |
| Contamination of the Fermentation Culture | 1. Inadequate Sterilization: Improper sterilization of the bioreactor, media, or ancillary equipment. 2. Non-sterile Inoculum: Contamination introduced with the inoculum. 3. Airborne Contamination: Contamination through air inlets or sampling ports. | 1. Validate Sterilization Procedures: Ensure your autoclave or in-situ sterilization cycle is effective for the volume and type of media. 2. Aseptic Inoculation: Use strict aseptic techniques during inoculation. 3. Maintain Bioreactor Integrity: Regularly check seals and O-rings. Use sterile filters on all air inlets and outlets. |
| Poor Mycelial Growth | 1. Inappropriate Media Composition: The medium may lack essential nutrients for vegetative growth. 2. Suboptimal Physical Parameters: Temperature or pH may be outside the optimal range for growth. 3. Presence of Inhibitory Substances: The media may contain compounds that inhibit fungal growth. | 1. Growth Medium Optimization: Ensure the medium contains a balanced ratio of carbon, nitrogen, phosphorus, and trace elements. 2. Optimize Growth Conditions: Determine the optimal temperature and pH for the growth phase, which may differ from the production phase. 3. Media Component Screening: Test individual media components for inhibitory effects. |
Data Presentation
Table 1: Effect of Fermentation Parameters on Echinocandin B Production (A Model for this compound)
| Parameter | Condition | Relative Yield (%) | Reference |
| Carbon Source | Mannitol | 100 | [1] |
| Methyl Oleate | 200 | [1] | |
| Sucrose | 150 | [8] | |
| Nitrogen Source | Corn Steep Liquor | 100 | [1] |
| Cotton Seed Powder | 123 | [1] | |
| Temperature | 23-25°C | Optimal | [10] |
| >28°C | Decreased | [10] | |
| pH | 6.0 - 7.0 | Optimal | [8] |
| Additives | Tween-80 (Surfactant) | 115 | [10] |
| Talcum Powder (Microparticle) | 140 | [10] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Aspergillus mulundensis for this compound Production
Objective: To cultivate Aspergillus mulundensis in a submerged culture to produce this compound.
Materials:
-
Aspergillus mulundensis culture
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (refer to literature for specific echinocandin production media, often containing a complex nitrogen source and a specific carbon source)
-
Shake flasks or a laboratory-scale bioreactor
-
Sterile water
-
Autoclave
-
Incubator shaker
Procedure:
-
Inoculum Preparation: a. Aseptically transfer a small piece of a mature Aspergillus mulundensis culture from an agar plate to a flask containing the seed medium. b. Incubate at 28°C on a rotary shaker at 150 rpm for 48-72 hours until sufficient mycelial growth is observed.
-
Production Fermentation: a. Sterilize the production medium in the shake flasks or bioreactor. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate the production culture at 25°C with agitation (e.g., 200 rpm in a shake flask or as determined for the bioreactor) for 7-10 days. d. Monitor the pH of the culture and adjust if necessary to maintain it within the optimal range (typically 6.0-7.0).
-
Harvesting and Extraction: a. After the fermentation period, separate the mycelium from the culture broth by filtration or centrifugation. b. Extract this compound from both the mycelium and the broth using a suitable organic solvent (e.g., ethyl acetate). c. Concentrate the extract and proceed with purification and analysis (e.g., HPLC).
Protocol 2: Precursor Feeding to Enhance this compound Production
Objective: To increase the yield of this compound by supplementing the fermentation with biosynthetic precursors.
Materials:
-
Established submerged fermentation of Aspergillus mulundensis (as in Protocol 1)
-
Sterile stock solutions of precursor amino acids (e.g., L-proline, L-ornithine, L-tyrosine, L-threonine)
-
Sterile stock solution of a fatty acid precursor (e.g., methyl oleate)
Procedure:
-
Initiate the submerged fermentation as described in Protocol 1.
-
After 48-72 hours of growth (at the onset of the stationary phase, when secondary metabolism is typically induced), aseptically add the sterile precursor solutions to the fermentation culture.
-
The optimal concentration of each precursor should be determined experimentally, but a starting point could be in the range of 1-5 g/L for amino acids.
-
-
Continue the fermentation for the remainder of the production phase.
-
Harvest, extract, and quantify the this compound yield as described in Protocol 1.
-
Compare the yield from the precursor-fed culture to a control culture without precursor addition.
Visualizations
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of Aspergillus niger for the production of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with Deoxymulundocandin in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Deoxymulundocandin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an antifungal antibiotic belonging to the echinocandin class.[1][2] Like many echinocandins, it exhibits poor aqueous solubility, which can present significant challenges for its use in in vitro assays, potentially leading to inaccurate results due to precipitation or non-homogenous concentrations.
Q2: In which solvents is this compound soluble and insoluble?
A2: this compound has specific solubility characteristics. It is known to be soluble in methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide.[1] However, it is insoluble in water and other common organic solvents such as acetone, acetonitrile, chloroform, ethyl acetate, and petroleum ether.[1]
Q3: What are the initial recommended steps for dissolving this compound for an in vitro assay?
A3: The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous assay medium. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low enough to not affect the biological system being studied.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Cause: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous medium where it has low solubility. The abrupt change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize Final Solvent Concentration: Minimize the final concentration of the organic solvent (e.g., DMSO) in your assay. While a small amount is often necessary to maintain solubility, high concentrations can be toxic to cells and can also promote precipitation. A final DMSO concentration of less than 0.5% (v/v) is generally recommended.
-
Use a Co-solvent System: Consider using a mixture of solvents (co-solvency) to prepare your working solutions.[3] For example, a small percentage of a water-miscible organic solvent in your final aqueous buffer might improve solubility.
-
Inclusion Complexation: For challenging cases, consider using cyclodextrins to form inclusion complexes.[3][4] These can enhance the aqueous solubility of hydrophobic molecules.
Issue 2: Inconsistent or non-reproducible results in bioassays.
Cause: Poor solubility can lead to non-uniform concentrations of the compound across different wells of an assay plate, leading to high variability in the results.
Solutions:
-
Vortexing and Sonication: After diluting the stock solution into the final assay medium, ensure thorough mixing by vortexing. Gentle sonication can also help to break up any microscopic precipitates and create a more homogenous dispersion.
-
Visual Inspection: Before adding the compound to your cells or target, visually inspect the solution for any signs of precipitation. If visible particles are present, the solution is not suitable for use.
-
Serial Dilutions: Prepare serial dilutions in the final assay medium rather than adding a small volume of high-concentration stock directly to a large volume of buffer. This gradual dilution can sometimes prevent immediate precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| N,N-dimethylformamide | Soluble | [1] |
| Water | Insoluble | [1] |
| Acetone | Insoluble | [1] |
| Acetonitrile | Insoluble | [1] |
| Chloroform | Insoluble | [1] |
| Ethyl acetate | Insoluble | [1] |
| Petroleum ether | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for a final assay concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO to 1 mM.
-
Prepare a final dilution by adding 1 µL of the 1 mM intermediate solution to 999 µL of the final aqueous assay buffer.
-
Vortex the working solution thoroughly immediately before adding it to the assay plate.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.
Caption: Proposed mechanism of action for this compound as an echinocandin antifungal agent.
References
troubleshooting inconsistent results in Deoxymulundocandin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxymulundocandin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the echinocandin class of antifungal agents.[1][2] Its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[1][3][4] This disruption of the cell wall leads to osmotic instability and ultimately, fungal cell death.[1][5]
Q2: Which fungal species are typically susceptible to this compound?
Echinocandins, including this compound, are potent against most Candida species and Aspergillus species.[1][6][7] However, susceptibility can vary between species and even strains.
Q3: What are the standard methodologies for this compound bioassays?
Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for this compound bioassays.[8] The most common method is broth microdilution, which is used to determine the Minimum Inhibitory Concentration (MIC).[9][10][11][12][13]
Q4: What are acceptable quality control (QC) ranges for this compound bioassays?
Specific QC ranges for this compound have not been formally established. However, it is recommended to use standard QC strains for echinocandin testing, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[14] The laboratory should establish its own internal QC ranges based on these strains, ensuring results are consistent and reproducible.[15][16][17][18]
Troubleshooting Inconsistent Results
Inconsistent results in this compound bioassays can arise from a variety of factors. This guide provides a structured approach to troubleshooting common issues.
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inoculum Preparation | An incorrect inoculum size is a major source of variability in antifungal susceptibility testing. | Ensure the fungal inoculum is prepared to the correct density (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts) using a spectrophotometer or cell counting. |
| Media Composition | The type of media (e.g., RPMI-1640) and lot-to-lot variability can influence fungal growth and MIC values. | Use a consistent, high-quality batch of media for all experiments. Consider testing a new batch against a reference strain before use in critical assays. |
| Incubation Conditions | Variations in incubation time and temperature can significantly impact fungal growth and, consequently, MIC readings. | Strictly adhere to the recommended incubation time (typically 24 hours for Candida spp.) and temperature (35°C). |
| Endpoint Reading | Subjectivity in determining the endpoint of growth inhibition, especially with trailing growth, can lead to inconsistent MICs. | Establish a clear and consistent endpoint definition (e.g., ≥50% growth inhibition compared to the growth control). Consider using a spectrophotometer for a more objective reading. |
| Compound Stability/Solubility | This compound, like other lipopeptides, may have limited solubility in aqueous solutions, leading to inaccurate concentrations. | Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before serial dilution into the assay medium. Visually inspect for any precipitation. |
Problem 2: The "Paradoxical Effect" or "Eagle Effect"
The paradoxical effect is the observation of fungal growth at high concentrations of an echinocandin, while growth is inhibited at lower concentrations.[19]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Fungal Stress Response | High concentrations of echinocandins can trigger a cellular stress response in some fungal strains, leading to the upregulation of alternative cell wall components like chitin. | This is an inherent biological phenomenon. When observing this effect, it is important to report the MIC as the lowest concentration that inhibits growth and note the presence of paradoxical growth at higher concentrations. |
| Drug Concentration Range | The paradoxical effect may only be apparent at very high drug concentrations that are not always included in a standard MIC panel. | If investigating this phenomenon, extend the range of this compound concentrations tested. |
Problem 3: No Inhibition of Fungal Growth
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Resistant Fungal Strain | The fungal isolate being tested may have intrinsic or acquired resistance to echinocandins. | Confirm the identity of the fungal strain. If resistance is suspected, consider sequencing the FKS1 gene, the target of echinocandins, to look for known resistance mutations. |
| Incorrect Drug Concentration | Errors in the preparation of the this compound stock solution or serial dilutions can result in a lower-than-expected drug concentration in the assay. | Carefully re-check all calculations and dilutions. Prepare a fresh stock solution and repeat the assay. |
| Contamination | Contamination of the fungal culture with a resistant organism can lead to overgrowth and the appearance of no inhibition. | Perform a purity check of the fungal culture before starting the bioassay. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Adapted from CLSI M27-A3)
This protocol provides a general framework. Optimization may be required for specific fungal species or strains.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 1.28 mg/mL.
-
This stock solution can be stored at -20°C or lower.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
The final concentrations should typically range from 0.015 to 8 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate, except for the sterility control.
-
Incubate the plate at 35°C for 24 hours. For some slower-growing species, a 48-hour incubation may be necessary.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
The endpoint can be read visually or with a microplate reader at 530 nm.
-
Visualizations
This compound Mechanism of Action and Fungal Cell Wall Stress Response
Caption: this compound inhibits β-(1,3)-D-glucan synthase, leading to cell wall stress and osmotic lysis.
Experimental Workflow for this compound Bioassay
Caption: A generalized workflow for determining the MIC of this compound using a broth microdilution assay.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of MICs of aminocandin for Candida spp. and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. youtube.com [youtube.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Re-evaluations of disk diffusion quality control ranges for 11 drugs: report from the QC working group of the national committee for clinical laboratory standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacld.com [iacld.com]
- 16. helpcenter.qcnet.com [helpcenter.qcnet.com]
- 17. beckmancoultertraining.csod.com [beckmancoultertraining.csod.com]
- 18. myadlm.org [myadlm.org]
- 19. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Technical Support Center: Optimizing Fermentation for Deoxymulundocandin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Deoxymulundocandin, an echinocandin-type antifungal antibiotic produced by Aspergillus sydowii.
Frequently Asked Questions (FAQs)
Q1: What are the key fermentation parameters to optimize for this compound production?
A1: The critical parameters for optimizing this compound production are similar to those for other echinocandins produced by Aspergillus species. These include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. Statistical methods like the Plackett-Burman design and Response Surface Methodology (RSM) are effective for identifying the most influential factors and their optimal levels.
Q2: Which media are recommended for the fermentation of Aspergillus sydowii to produce this compound?
A2: While specific media for this compound are not extensively published, media commonly used for secondary metabolite production in Aspergillus species are a good starting point. These include Potato Dextrose Broth (PDB), Czapek Yeast Extract Agar (CYA), and Yeast Extract Sucrose (YES) medium. Optimization of the carbon and nitrogen sources within these basal media is crucial for enhancing yield. For echinocandin production, complex carbon sources like molasses and dextrose, and nitrogen sources such as casein have been shown to be effective.
Q3: What is the typical temperature and pH range for Aspergillus sydowii fermentation?
A3: For secondary metabolite production, Aspergillus species generally prefer temperatures between 25°C and 30°C.[1] The optimal initial pH for the fermentation medium is typically in the slightly acidic to neutral range, around 6.5.[2] It is important to monitor and, if necessary, control the pH throughout the fermentation process, as microbial metabolism can cause significant shifts.
Q4: How do aeration and agitation affect this compound production?
A4: Aeration and agitation are critical for providing sufficient dissolved oxygen for fungal growth and secondary metabolite synthesis. Inadequate oxygen supply can limit production. The optimal agitation speed, often in the range of 150-250 rpm in shake flasks, ensures proper mixing and oxygen transfer.[2][3] In bioreactors, maintaining a specific dissolved oxygen (DO) level through controlled aeration and agitation is a key strategy for maximizing yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | - Suboptimal media composition- Inappropriate pH or temperature- Insufficient aeration/agitation- Strain degradation | - Screen different carbon and nitrogen sources.- Optimize pH and temperature using a design of experiments (DoE) approach.- Increase agitation speed or aeration rate.- Use a freshly revived culture from a cryopreserved stock. |
| Slow or Stalled Fermentation | - Nutrient limitation- Accumulation of inhibitory byproducts- Poor inoculum quality | - Supplement the medium with additional nutrients during fermentation (fed-batch culture).- Consider medium exchange or the use of adsorbents.- Ensure the inoculum is in the exponential growth phase and of sufficient density. |
| High Biomass, Low Product Yield | - Fermentation conditions favoring primary metabolism over secondary metabolism | - Modify the C:N ratio in the medium.- Introduce a stress factor (e.g., slight temperature shift) after the initial growth phase to trigger secondary metabolite production. |
| Contamination | - Non-sterile equipment or media- Airborne contaminants | - Ensure all equipment and media are properly sterilized.- Maintain aseptic techniques during inoculation and sampling. |
| Foaming | - High protein content in the medium- Vigorous agitation and aeration | - Add an antifoaming agent to the medium.- Reduce agitation and/or aeration rate if it does not negatively impact yield. |
| Pellet Morphology Issues (in submerged culture) | - Shear stress from high agitation- Media composition | - Optimize agitation speed to achieve small, dispersed pellets, which can enhance nutrient uptake and product formation.- The addition of microparticles like talcum powder has been shown to improve mycelial morphology and echinocandin production.[4] |
Quantitative Data Summary
Table 1: Reported Optimal Fermentation Parameters for Echinocandin B Production by Aspergillus Species
| Parameter | Optimized Value/Range | Reference(s) |
| Carbon Source | Methyl Oleate | [5] |
| Nitrogen Source | Cotton Seed Powder | [6] |
| pH | 6.6 - 6.8 | [7] |
| Temperature | Below 30°C | [8] |
| Agitation (Shake Flask) | 177 rpm | [2] |
| Surfactant | Tween-80 | [6] |
Note: These values are for Echinocandin B and may serve as a starting point for optimizing this compound production.
Experimental Protocols
Protocol 1: One-Variable-at-a-Time (OVAT) for Preliminary Parameter Screening
-
Prepare a basal fermentation medium. A suitable starting point is Potato Dextrose Broth (PDB).
-
Define a range for each parameter to be tested (e.g., Temperature: 20, 25, 30, 35°C; pH: 5.0, 6.0, 7.0, 8.0).
-
Set up a series of shake flask fermentations. In each series, vary only one parameter while keeping others constant at a baseline level.
-
Inoculate each flask with a standardized spore suspension of Aspergillus sydowii.
-
Incubate the flasks under the defined conditions for a set period (e.g., 7-14 days).
-
At the end of the fermentation, harvest the broth and mycelium.
-
Extract this compound and quantify the yield using a suitable analytical method (e.g., HPLC).
-
Plot the yield against the varied parameter to determine the optimal level for each.
Protocol 2: Response Surface Methodology (RSM) for Fermentation Optimization
-
Identify the most significant factors affecting this compound production using a screening design like the Plackett-Burman design.
-
Select the top 2-4 significant factors for optimization.
-
Design a central composite design (CCD) or Box-Behnken design (BBD) experiment. This will involve a set of experiments with different combinations of the selected factors at various levels (typically low, medium, and high).
-
Perform the fermentation experiments according to the experimental design.
-
Measure the this compound yield for each experimental run.
-
Fit the experimental data to a second-order polynomial equation using statistical software (e.g., Design-Expert®).
-
Analyze the model to determine the optimal levels of each factor and any significant interactions between them.
-
Generate response surface plots and contour plots to visualize the relationship between the factors and the response (yield).
-
Validate the model by running a confirmation experiment at the predicted optimal conditions.
Visualizations
Caption: Experimental workflow for optimizing this compound fermentation.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Effect of microparticles on echinocandin B production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Deoxymulundocandin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Deoxymulundocandin.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fungal fermentation broth?
A1: The purification of this compound, an echinocandin-type antifungal antibiotic isolated from Aspergillus sydowii, typically involves a multi-step process.[1] This process begins with the extraction of the compound from the culture filtrate and mycelia, followed by a series of chromatographic separations to remove impurities and isolate the pure this compound.[1] A common approach involves initial capture using macroporous resin adsorption chromatography, followed by further polishing steps such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Q2: What are the critical parameters to control during the initial extraction phase?
A2: The initial extraction is crucial for maximizing the recovery of this compound. Key parameters to control include the choice of solvent, pH, and temperature. The selection of an appropriate solvent system is vital for efficiently extracting the target compound from the fermentation broth.[2] For echinocandins, a one-step macroporous resin adsorption chromatography has proven effective for initial purification from the fermentation broth.[2]
Q3: How can the purity of this compound be assessed throughout the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound. A reversed-phase HPLC method coupled with a UV detector is commonly employed.[3] The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive peak identification and purity assessment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent and conditions. For macroporous resin chromatography, ensure the resin with the best adsorption and desorption performance is selected.[2] The pH of the fermentation broth can also influence the adsorption capacity. |
| Degradation of this compound | Echinocandins can be susceptible to degradation under certain pH and temperature conditions. Maintain a controlled temperature throughout the purification process and use buffers at a pH that ensures the stability of the compound. |
| Poor Binding to Chromatography Resin | Ensure the mobile phase conditions are optimal for binding. For reversed-phase chromatography, the aqueous phase composition is critical. The column should be properly equilibrated with the binding buffer before loading the sample. |
| Inefficient Elution | Optimize the elution conditions. This may involve adjusting the organic solvent concentration in the mobile phase for reversed-phase chromatography or changing the pH or ionic strength of the elution buffer. |
Poor Peak Shape in HPLC Analysis
Problem: Chromatographic peaks for this compound are broad, tailing, or splitting.
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For echinocandins, gradient elution with an aqueous phase (often acidified with formic or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol is commonly used.[3] |
| Column Contamination or Degradation | Wash the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced. |
| Secondary Interactions with Stationary Phase | The addition of a small amount of an ion-pairing agent or adjusting the pH of the mobile phase can sometimes mitigate secondary interactions. |
Presence of Impurities in the Final Product
Problem: The purified this compound contains co-eluting impurities.
| Possible Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | Optimize the chromatographic method. This could involve changing the stationary phase (e.g., using a different C18 column or a phenyl-hexyl column), adjusting the mobile phase gradient, or modifying the temperature. |
| Structurally Similar Impurities | Fermentation processes can produce structurally related impurities that are difficult to separate.[4] A multi-step purification strategy employing different separation mechanisms (e.g., ion-exchange followed by reversed-phase chromatography) may be necessary. Preparative HPLC can be used for the final polishing step to isolate the pure compound.[4] |
| Hydrolysis or Degradation Products | The presence of degradation products, such as the open-chain hydrolysis product, is a known issue with some echinocandins.[4] Ensure that all purification steps are performed under conditions that minimize degradation. |
Experimental Protocols
Macroporous Resin Adsorption Chromatography for Initial Purification
This protocol is adapted from a method developed for Echinocandin B purification and is a suitable starting point for this compound.[2]
-
Resin Selection and Pre-treatment:
-
Screen various macroporous resins to identify one with optimal adsorption and desorption characteristics for this compound. Non-polar resins like HP-20 have shown good performance for echinocandins.[2]
-
Pre-treat the selected resin by washing sequentially with ethanol and then water to remove any preservatives or impurities.
-
-
Sample Preparation:
-
Adjust the pH of the Aspergillus sydowii fermentation broth to the optimal pH for binding, which should be determined experimentally.
-
Centrifuge or filter the broth to remove mycelia and other suspended solids.
-
-
Adsorption:
-
Load the clarified fermentation broth onto a column packed with the pre-treated macroporous resin at a controlled flow rate.
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using an appropriate organic solvent, such as ethanol or methanol, typically in a gradient or step-wise manner.
-
Collect fractions and analyze them by HPLC to identify those containing the target compound.
-
Reversed-Phase HPLC for Purity Analysis and Final Purification
The following is a general RP-HPLC method that can be optimized for this compound analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity. The exact gradient profile should be optimized for the best separation of this compound from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
Quantitative Data
The following table summarizes typical performance data for the purification of an echinocandin (Echinocandin B) from a fermentation broth using a one-step macroporous resin chromatography process, which can serve as a benchmark for this compound purification.[2]
| Purification Step | Purity (%) | Recovery Yield (%) | Fold Purification |
| Fermentation Broth | 23.2 | - | 1.0 |
| HP-20 Resin Eluate | 88.5 | 87.1 | 3.8 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Overall workflow for the purification of this compound.
Troubleshooting Logic for Low Purification Yield
Caption: Troubleshooting decision tree for addressing low purification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for echinocandin antifungal drugs determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of Deoxymulundocandin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of Deoxymulundocandin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is an echinocandin-type antifungal antibiotic. It is a secondary metabolite produced by the fungus Aspergillus sydowii.
Q2: What are the common causes of batch-to-batch variability in this compound fermentation?
Batch-to-batch variability in fermentation processes can stem from several factors.[1] Key contributors include inconsistencies in the raw materials, variations in the inoculum preparation, and deviations in fermentation parameters such as pH, temperature, aeration, and agitation. For secondary metabolites like this compound, the physiological state of the microorganism at the point of inoculation is also critical.
Q3: How can I improve the yield of this compound during fermentation?
Several strategies can be employed to enhance the production of echinocandins. Optimization of the fermentation medium, including carbon and nitrogen sources, is crucial. For instance, the use of methyl oleate as a carbon source and the addition of surfactants like Tween 80 have been shown to significantly increase the yield of echinocandin B in Aspergillus nidulans.[2][3] Furthermore, controlling the morphology of the fungus through the addition of microparticles such as talcum powder can also lead to improved productivity.[4]
Q4: What are the critical downstream processing steps for this compound purification?
The downstream processing of echinocandins typically involves the separation of the mycelium from the fermentation broth, followed by extraction of the product.[5] Purification is often achieved using chromatographic techniques, such as adsorption chromatography on macroporous resins.[6] The selection of appropriate solvents and pH conditions is critical to ensure efficient extraction and purification while minimizing product degradation.
Q5: Which analytical methods are suitable for quantifying this compound and ensuring batch consistency?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of echinocandins.[7] A reversed-phase HPLC method coupled with a UV or PDA detector can be developed and validated for accuracy, precision, linearity, and sensitivity to monitor the concentration of this compound throughout the production process and in the final product.
Troubleshooting Guides
Fermentation Variability
| Issue | Potential Causes | Recommended Actions |
| Low this compound Titer | Suboptimal media composition. | Optimize carbon and nitrogen sources. Consider using complex nitrogen sources and oils as carbon sources.[2][8] |
| Inappropriate pH or temperature. | Monitor and control pH and temperature within the optimal range for Aspergillus sydowii. For similar echinocardin production, a temperature of around 25°C and a pH between 4.0 and 8.0 have been noted.[8] | |
| Poor mycelial morphology. | Add microparticles like talcum powder (e.g., 20 g/L) to the fermentation medium to encourage pellet formation, which can enhance production.[4] | |
| Inconsistent Growth | Variability in inoculum quality. | Standardize inoculum preparation, ensuring consistent spore concentration and age. |
| Inadequate aeration or agitation. | Optimize aeration and agitation rates to ensure sufficient oxygen supply without causing excessive shear stress on the mycelium. | |
| Product Degradation | Unfavorable pH conditions. | Maintain the pH of the culture medium below 8.0, as higher pH can negatively affect the stability of some echinocandins.[8] |
Downstream Processing and Purification Challenges
| Issue | Potential Causes | Recommended Actions |
| Low Recovery After Extraction | Inefficient cell lysis (if intracellular). | Optimize cell disruption methods (e.g., high-pressure homogenization, sonication). |
| Poor solvent selection for extraction. | Test a range of water-immiscible organic solvents to find the most effective one for this compound. | |
| Poor Purity After Chromatography | Co-elution of structurally similar impurities. | Optimize the chromatographic method, including the choice of stationary phase (e.g., C18, C8), mobile phase composition, and gradient elution profile. |
| Incomplete removal of process-related impurities. | Incorporate additional purification steps, such as ion-exchange or size-exclusion chromatography. |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is a representative model based on methods for producing echinocandins from Aspergillus species.
1.1. Inoculum Preparation:
-
Grow Aspergillus sydowii on Potato Dextrose Agar (PDA) slants at 28°C for 7 days.
-
Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the slant and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).
1.2. Fermentation:
-
Prepare the fermentation medium. A representative medium composition is provided in the table below.
-
Autoclave the medium and allow it to cool to the fermentation temperature.
-
Inoculate the sterile medium with the spore suspension (e.g., 5% v/v).
-
Incubate the culture in a fermenter under the conditions specified in the table below.
-
Monitor the fermentation by periodically taking samples for analysis of pH, biomass, and this compound concentration.
Table 1: Model Fermentation Parameters for this compound Production
| Parameter | Recommended Value/Range | Notes |
| Carbon Source | Methyl Oleate (20-40 g/L) | Can significantly enhance echinocandin production.[2] |
| Nitrogen Source | Peptone (10-20 g/L), Yeast Extract (5-10 g/L) | Complex nitrogen sources often support robust growth and secondary metabolite production. |
| Basal Salts | KH2PO4 (1-2 g/L), MgSO4·7H2O (0.5-1 g/L) | |
| pH | 6.0 - 7.0 | Maintain using automated addition of acid/base. |
| Temperature | 25 - 28 °C | Lower temperatures can favor secondary metabolite production over rapid biomass accumulation.[8] |
| Aeration | 1.0 - 1.5 vvm | Ensure adequate dissolved oxygen levels. |
| Agitation | 200 - 300 rpm | Adjust to maintain homogeneity and oxygen transfer without damaging mycelia. |
| Fermentation Time | 7 - 12 days | Monitor product formation to determine optimal harvest time. |
Downstream Processing and Purification Protocol
This is a general protocol for the purification of echinocandins.
2.1. Extraction:
-
Separate the mycelial mass from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake and the culture filtrate separately with a suitable organic solvent (e.g., ethyl acetate, n-butanol) at an appropriate pH.
-
Combine the organic extracts and concentrate under reduced pressure.
2.2. Chromatographic Purification:
-
Dissolve the concentrated crude extract in a minimal amount of a suitable solvent.
-
Load the solution onto a macroporous adsorption resin column (e.g., HP20).
-
Wash the column with water and then with a low concentration of an organic solvent (e.g., 20% acetonitrile in water) to remove polar impurities.
-
Elute the this compound using a gradient of increasing organic solvent concentration (e.g., 20-80% acetonitrile in water).
-
Collect fractions and analyze for the presence and purity of this compound by HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
HPLC Method for Quantification of this compound
This is a model HPLC method based on established methods for other echinocandins.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-70% B over 15 minutes, then increase to 95% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 3: Representative HPLC Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for this compound Production.
Caption: Troubleshooting Low this compound Titer.
Caption: Regulation of Secondary Metabolite Synthesis.
References
- 1. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of lipids and surfactants on the fermentation production of echinocandin B by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of microparticles on echinocandin B production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103965298B - A kind of purification method of Anifungin - Google Patents [patents.google.com]
- 7. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce degradation of Deoxymulundocandin during storage
Introduction
Deoxymulundocandin is an echinocandin-type antifungal antibiotic derived from Aspergillus sydowii.[1] As with many complex natural products, ensuring its stability during storage is crucial for reliable experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding strategies to reduce the degradation of this compound. While specific degradation pathways for this compound are not extensively published, this guide leverages established principles of pharmaceutical stability testing to provide researchers with a robust framework for its handling and storage.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause this compound to degrade?
A1: The stability of complex molecules like this compound can be influenced by several environmental factors. These typically include temperature, humidity, light exposure, and pH.[2][3] Oxidative and hydrolytic conditions are common degradation pathways for many pharmaceuticals.[4] Therefore, it is critical to control these factors during storage.
Q2: What are the recommended general storage conditions for this compound?
A2: For long-term storage, it is generally recommended to store this compound as a solid powder at –20°C or –80°C in a tightly sealed container to protect it from moisture.[5] If the compound is in solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at –80°C.[6] The choice of solvent can also impact stability; ensure the solvent is of high purity and suitable for the intended experiments.[5]
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation can be identified by a loss of biological activity, changes in physical appearance (e.g., color), or the appearance of new peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC).[4] HPLC is a powerful technique to assess the purity of your sample and detect the presence of degradation products.[4]
Q4: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?
A4: The choice of solvent depends on the solubility of this compound. For many echinocandins, solvents like DMSO or ethanol are used to prepare concentrated stock solutions, which are then diluted in aqueous buffers for experiments.[5] Stock solutions should be stored at –80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to perform a small-scale solubility and stability test in your chosen solvent system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antifungal activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare a fresh stock solution from a new vial of solid compound. 3. Assess the purity of the new and old stock solutions using HPLC. |
| I see extra peaks in my HPLC analysis of an older sample. | Chemical degradation of the compound. | 1. These new peaks likely represent degradation products. 2. Consider performing forced degradation studies (see experimental protocol below) to identify potential degradation pathways. 3. Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation mechanism.[7] |
| The color of my this compound solution has changed. | This may indicate oxidation or other chemical reactions. | 1. Discard the solution. 2. When preparing new solutions, consider using degassed solvents or adding antioxidants if oxidation is suspected. 3. Protect solutions from light by using amber vials or wrapping containers in foil. |
| My compound is not dissolving properly. | The compound may have degraded into less soluble products, or the incorrect solvent is being used. | 1. Confirm the appropriate solvent for this compound. 2. If solubility issues persist with a new sample, consider gentle warming or sonication, but be aware that heat can accelerate degradation. |
Experimental Protocols
Protocol: Forced Degradation Study to Identify Potential Degradation Pathways
Forced degradation studies are essential for understanding a molecule's intrinsic stability and identifying likely degradation products.[8][9] This information is critical for developing stable formulations and analytical methods.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to predict its degradation pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/Vis or PDA detector
-
pH meter
-
Stability chambers or ovens
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with HPLC-grade water and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.[2]
-
Monitor the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | To test for susceptibility to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | To test for susceptibility to alkaline environments. |
| Neutral Hydrolysis | Water | 60°C | 24 hours | To assess hydrolysis at neutral pH. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | To evaluate sensitivity to oxidative stress. |
| Thermal (Dry Heat) | Oven | 60°C | 48 hours | To assess the stability of the solid form at elevated temperatures. |
| Photostability | Light Chamber (ICH Q1B) | Controlled | As per guidelines | To determine light sensitivity. |
Visualizations
Caption: Recommended workflow for storage and handling of this compound.
Caption: Potential degradation pathways for an echinocandin-type molecule.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. targetmol.cn [targetmol.cn]
- 2. cmcpharm.com [cmcpharm.com]
- 3. How Drug Stability Studies Impact R&D Decisions – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primalvitality.ca [primalvitality.ca]
- 6. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
dealing with interference in analytical detection of Deoxymulundocandin
Welcome to the technical support center for the analytical detection of Deoxymulundocandin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression or enhancement when analyzing this compound using LC-MS?
Signal suppression or enhancement, often referred to as matrix effects, is a common issue in LC-MS analysis.[1][2][3] It arises from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of this compound.[1][2]
-
Endogenous Matrix Components: These are substances naturally present in the biological sample, such as phospholipids, proteins, salts, and lipids.[2]
-
Exogenous Matrix Components: These are substances introduced during sample collection or preparation, including anticoagulants (e.g., EDTA, heparin), stabilizers, and impurities from solvents or reagents.[2]
-
Ionization Competition: When matrix components co-elute with this compound, they can compete for the available charge in the ion source, leading to a decreased signal for the analyte (ion suppression).[1]
-
Changes in Droplet Properties: Interfering compounds can alter the viscosity and surface tension of the ESI droplets, affecting the evaporation rate and the release of analyte ions into the gas phase.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while a blank matrix extract is injected. A dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This is a quantitative method to determine the matrix factor (MF).[2] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat solution at the same concentration.[2]
Q3: My chromatogram shows poor peak shape (tailing, fronting, or splitting) for this compound. What are the likely causes?
Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or the HPLC/UHPLC system itself.[4]
-
Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.
-
Secondary Interactions: Peak tailing can occur due to unwanted interactions between this compound and the stationary phase. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.[4]
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak splitting or broadening.[4]
-
Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can lead to distorted peaks.[4]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[4]
Q4: What are the recommended sample preparation techniques to minimize interference in this compound analysis?
Effective sample preparation is crucial for reducing matrix effects.[1] The choice of technique depends on the sample matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective and selective method for removing interferences and concentrating the analyte.[1] Different SPE sorbents can be used based on the properties of this compound and the matrix components.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
Symptoms: The peak area of this compound is consistently lower than expected in your quality control samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Re-evaluate the extraction solvent and pH. Ensure the solvent has the appropriate polarity to efficiently extract this compound. 2. Optimize the mixing/vortexing time and speed during extraction. 3. For SPE, ensure the column has been properly conditioned and equilibrated. |
| Analyte Degradation | 1. Investigate the stability of this compound under the extraction and storage conditions. 2. Consider performing extraction at a lower temperature or adding a stabilizer if degradation is suspected. |
| Improper SPE Elution | 1. Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. 2. Test different elution solvents or increase the volume of the current solvent. |
Problem 2: High Signal Variability Between Samples
Symptoms: The peak area of the internal standard and/or this compound is inconsistent across a batch of samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Implement a more robust sample cleanup method like SPE to remove a wider range of interfering compounds.[1] 2. Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in matrix effects. |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting of the sample, internal standard, and all reagents. 2. Automate the sample preparation process if possible to minimize human error. |
| LC-MS System Instability | 1. Check for fluctuations in the LC pump pressure and flow rate. 2. Inspect the MS ion source for contamination and clean if necessary.[5] |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of different sample preparation methods on the recovery and matrix effect for this compound analysis in human plasma.
Table 1: Recovery of this compound with Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Standard Deviation (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 8.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.1 | 5.2 |
| Solid-Phase Extraction (C18) | 98.5 | 2.1 |
Table 2: Matrix Effect Assessment of this compound
| Sample Preparation Method | Mean Matrix Factor (MF) | Interpretation |
| Protein Precipitation (Acetonitrile) | 0.65 | Significant Ion Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.88 | Minor Ion Suppression |
| Solid-Phase Extraction (C18) | 0.97 | Negligible Matrix Effect |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [Hypothetical Q1/Q3 values, e.g., 1142.7 -> 1064.6]
-
Internal Standard: [Hypothetical Q1/Q3 values for SIL-IS]
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Potential mechanism of resistance to this compound.
References
Validation & Comparative
Deoxymulundocandin and Mulundocandin: A Structural and Antifungal Activity Comparison
A detailed guide for researchers and drug development professionals on the structural nuances and comparative efficacy of two closely related echinocandin antifungals.
Deoxymulundocandin and Mulundocandin are potent antifungal agents belonging to the echinocandin class of lipopeptides. These compounds, produced by the fungus Aspergillus mulundensis (previously identified as Aspergillus sydowii var. mulundensis), share a similar cyclic hexapeptide core and a 12-methyl myristoyl lipid side chain. Their primary mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. Despite their structural similarity, a key difference in their molecular architecture leads to variations in their biological activity. This guide provides a comprehensive comparison of their structures, supported by experimental data, and details their relative antifungal potency.
Structural Differences
The fundamental structural distinction between this compound and Mulundocandin lies in the hydroxylation of the homotyrosine residue within the cyclic peptide core. Mulundocandin possesses a 3,4-dihydroxyhomotyrosine moiety, whereas this compound, as its name implies, lacks one of these hydroxyl groups, featuring a 3-hydroxyhomotyrosine residue instead.[1] This seemingly minor alteration results in a difference in their molecular formulas: C48H77N7O16 for Mulundocandin and C48H77N7O15 for this compound.[1][2]
The structural elucidation of both compounds was achieved through a combination of spectroscopic techniques, primarily high-field Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, NOESY, and DEPT experiments) and comparative Gas Chromatography-Mass Spectrometry (GC-MS) of their derivatized acid hydrolysates.[1][3]
Comparative Antifungal Activity
The structural variance between this compound and Mulundocandin influences their antifungal potency. In vitro susceptibility testing reveals differences in their minimum inhibitory concentrations (MICs) against various fungal pathogens. Generally, both compounds exhibit significant activity against Candida species, while their efficacy against Aspergillus species is less pronounced.[4]
| Fungal Species | This compound MIC (µg/mL) | Mulundocandin MIC (µg/mL) |
| Candida albicans | 3.1 | 0.5 - 4.0[4] |
| Candida glabrata | - | 2.0 - 4.0[4] |
| Candida tropicalis | 12.5 | 1.0 - 8.0[4] |
| Botrytis cinerea | 3.1 | - |
| Cladosporium species | 25 | - |
| Trichophyton mentagrophytes | >200 | Inactive[4] |
| Aspergillus species | >200 | Inactive[4] |
| Cryptococcus neoformans | >200 | Inactive[4] |
Note: Data for this compound is from a single study and may not be directly comparable to the range presented for Mulundocandin due to potential variations in experimental conditions. A dash (-) indicates that no data was found in the searched literature.
Experimental Protocols
The following methodologies are central to the structural elucidation and biological evaluation of this compound and Mulundocandin.
Isolation and Purification
This compound and Mulundocandin were co-isolated from the culture filtrate and mycelia of Aspergillus mulundensis (Culture No. Y-30462). The general procedure involves:
-
Fermentation of the microorganism in a suitable production medium.
-
Separation of the culture filtrate and mycelial mass via centrifugation.
-
Extraction of the mycelial mass with acetone, followed by concentration and re-extraction with ethyl acetate.
-
Extraction of the culture filtrate with ethyl acetate.
-
Combination and concentration of the extracts to yield an oil.
-
Trituration of the oil with acetonitrile to precipitate the crude compounds.
-
Purification of the individual compounds using column chromatography on silica gel with an ethyl acetate-propanol solvent system.[1]
Structural Elucidation
The chemical structures were determined using the following key experiments:
-
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS): This technique was used to determine the precise molecular weight and elemental composition of the compounds. For this compound, the molecular formula was established as C48H77N7O15.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, and NOESY, were performed to identify the amino acid constituents, their spin systems, and the sequence of the peptide backbone. These experiments were crucial in identifying the homotyrosine residue and its hydroxylation pattern.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Acid Hydrolysates: To confirm the amino acid composition and the nature of the fatty acid side chain, the compounds were hydrolyzed with acid. The resulting components were then derivatized (methyl esterification followed by trifluoroacetylation) and analyzed by GC-MS. This comparative analysis clearly distinguished the 3-hydroxyhomotyrosine in this compound from the 3,4-dihydroxyhomotyrosine in Mulundocandin.[1]
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro antifungal activity (MIC) was determined using a broth microdilution method. The following is a generalized protocol based on standard methods and the information available from the primary literature:
-
Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a certain optical density, which corresponds to a specific colony-forming unit per milliliter, typically 0.5 McFarland standard).
-
Preparation of Antifungal Dilutions: Stock solutions of this compound and Mulundocandin are prepared in a suitable solvent (e.g., methanol or DMSO). A series of two-fold dilutions of each compound are then prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For echinocandins, this is often a reduction in turbidity or the observation of abnormal, compact hyphal growth for filamentous fungi (Minimum Effective Concentration or MEC).
Conclusion
This compound and Mulundocandin are structurally very similar echinocandin antifungals, with the key difference being the presence of an additional hydroxyl group on the homotyrosine residue of Mulundocandin. This structural modification appears to impact their antifungal potency, with available data suggesting potential variations in their activity against different fungal species. Further comparative studies with a broader range of clinical isolates are warranted to fully elucidate their respective therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mulundocandin, a new lipopeptide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mulundocandin, a new lipopeptide antibiotic. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mulundocandin, an echinocandin-like lipopeptide antifungal agent: biological activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Deoxymulundocandin and Caspofungin: A Guide for Researchers
A comprehensive review of the available data on the echinocandin antifungal agents Deoxymulundocandin and Caspofungin reveals significant disparities in the extent of their characterization. While Caspofungin is a well-documented, clinically approved drug with a wealth of in vitro, in vivo, and clinical data, information on this compound is presently limited to initial discovery and basic in vitro antifungal activity.
This guide provides a comparative overview based on the currently accessible scientific literature. The objective is to present a clear, data-driven comparison to inform researchers, scientists, and drug development professionals. Due to the limited data on this compound, a direct and comprehensive comparison of efficacy is challenging. This document will summarize the available data for both compounds and provide a detailed overview of the well-established properties of Caspofungin as a reference.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Both this compound and Caspofungin belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. This mechanism is highly selective for fungal cells as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.
Caption: Mechanism of action of echinocandins.
In Vitro Efficacy: A Head-to-Head Comparison
The available in vitro data for this compound is primarily from its initial discovery. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal isolates, compared with representative MIC values for Caspofungin from published literature.
| Fungal Species | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.03 - 2 |
| Candida tropicalis | 0.5 - 2.0 | 0.06 - 2 |
| Candida glabrata | 2.0 - 8.0 | 0.06 - >8 |
| Candida krusei | 1.0 - 4.0 | 0.25 - 4 |
| Candida parapsilosis | >128 | 0.5 - >8 |
| Cryptococcus neoformans | >128 | 16 - >64 |
| Aspergillus fumigatus | 16 | 0.06 - 4 |
| Trichophyton mentagrophytes | 8 | Not commonly reported |
Note: MIC values can vary depending on the specific isolate and the testing methodology used. The data for this compound is from a single study and may not be representative of its full spectrum of activity.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (General Workflow)
Detailed experimental protocols for the in vitro testing of this compound are not publicly available. However, a standard broth microdilution method is typically employed to determine the MIC of antifungal agents.
Caption: General workflow for MIC determination.
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing that are widely used in the field. These protocols detail the specific media, incubation conditions, and endpoint reading criteria to ensure reproducibility and comparability of results between different laboratories.
In Vivo Efficacy: Data Limited to Caspofungin
Currently, there is no publicly available data on the in vivo efficacy of this compound in animal models of fungal infections. In contrast, Caspofungin has been extensively studied in various animal models, demonstrating its efficacy in treating disseminated candidiasis, aspergillosis, and other fungal infections. These studies have been crucial in establishing the dosing regimens and therapeutic potential of Caspofungin before its successful clinical application in humans.
Conclusion and Future Directions
The comparison between this compound and Caspofungin is currently constrained by the limited availability of data for this compound. While initial in vitro studies suggest that this compound possesses antifungal activity against a range of Candida species, its potency appears to be generally lower than that of Caspofungin, particularly against Candida parapsilosis and Cryptococcus neoformans, against which it showed no significant activity.
To enable a comprehensive and objective comparison, further research on this compound is imperative. Key areas for future investigation include:
-
Comprehensive in vitro studies: Determining the MICs against a broader panel of clinical isolates, including resistant strains, and performing time-kill studies to assess its fungicidal or fungistatic activity.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in established animal models of systemic fungal infections to determine its therapeutic potential in a living organism.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship.
-
Mechanism of action studies: Confirming the specific inhibition of β-(1,3)-D-glucan synthase and investigating any potential secondary targets.
Without these critical data points, this compound remains a promising but unproven antifungal agent. In contrast, Caspofungin stands as a well-established and effective therapeutic option for the treatment of invasive fungal infections. Continued research into novel echinocandins like this compound is essential for expanding the antifungal armamentarium and addressing the growing challenge of antifungal resistance.
A Comparative Analysis of the Antifungal Spectra of Deoxymulundocandin and Micafungin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery and development, the echinocandin class of compounds has been a cornerstone for the treatment of invasive fungal infections. This guide provides a detailed comparison of the antifungal spectrum of Deoxymulundocandin, a lesser-known echinocandin-type antibiotic, and Micafungin, a widely used clinical antifungal. This objective analysis is based on available experimental data to inform research and development efforts in mycology and infectious diseases.
Introduction to the Compounds
This compound is an echinocandin-type antifungal antibiotic isolated from the fungus Aspergillus sydowii var. nov. mulundensis. Its discovery in the early 1990s placed it among the family of 1,3-β-D-glucan synthase inhibitors. However, extensive clinical development and corresponding published data on its broad antifungal spectrum remain limited.
Micafungin is a semisynthetic lipopeptide antifungal drug belonging to the echinocandin class.[1][2] It is a potent and selective inhibitor of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] Micafungin is approved for the treatment of various fungal infections, including candidemia, esophageal candidiasis, and as prophylaxis against Candida infections in hematopoietic stem cell transplant recipients.[3]
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Both this compound and Micafungin belong to the echinocandin class and are presumed to share the same mechanism of action: the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall that provides structural integrity.[1] By inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately fungal cell death.[1] This targeted mechanism offers a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall.
Comparative Antifungal Spectrum: In Vitro Susceptibility Data
The in vitro activity of an antifungal agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the available MIC data for this compound and Micafungin against a range of fungal pathogens.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) |
| Candida albicans | <0.18 |
| Aspergillus niger | 25 |
| Fusarium culmorum | 100 |
| Cladosporium species | 25 |
| Trichophyton mentagrophytes | 0.75 |
| Pseudomonas aeruginosa | >200 |
| Staphylococcus aureus 209P | >200 |
Data sourced from a 1992 publication. The experimental methodology was not detailed.
Table 2: Antifungal Activity of Micafungin against select Candida and Aspergillus species
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.008 - 0.5 | 0.015 | 0.03 |
| Candida glabrata | 0.008 - 0.25 | 0.015 | 0.03 |
| Candida parapsilosis | 0.12 - 4 | 1 | 2 |
| Candida tropicalis | 0.015 - 0.5 | 0.03 | 0.06 |
| Candida krusei | 0.015 - 0.5 | 0.06 | 0.12 |
| Aspergillus fumigatus | 0.008 - 0.06 | ≤0.015 | ≤0.015 |
| Aspergillus flavus | 0.008 - 0.06 | ≤0.015 | 0.03 |
| Aspergillus niger | 0.008 - 0.12 | 0.03 | 0.06 |
Note: MIC values for Micafungin are compiled from various sources and can vary based on the specific study, isolates tested, and methodology used (e.g., CLSI or EUCAST guidelines).
Discussion of Antifungal Spectra
The limited available data for this compound suggests it possesses potent activity against Candida albicans (MIC <0.18 µg/mL) and some dermatophytes like Trichophyton mentagrophytes (MIC 0.75 µg/mL). However, its activity against molds such as Aspergillus niger and Fusarium culmorum appears to be significantly lower, with MICs of 25 µg/mL and 100 µg/mL, respectively. The high MICs against bacteria (Pseudomonas aeruginosa and Staphylococcus aureus) confirm its selective antifungal activity, a hallmark of the echinocandin class.
In contrast, Micafungin exhibits a broad and potent spectrum of activity against clinically relevant Candida species, including fluconazole-resistant strains.[3] It is highly active against C. albicans, C. glabrata, and C. tropicalis. While its activity against C. parapsilosis is generally lower than other Candida species, it remains clinically effective.[4] Micafungin also demonstrates potent in vitro activity against various Aspergillus species, including A. fumigatus, A. flavus, and A. niger.[2][3]
A direct comparison of the antifungal spectra is hampered by the lack of comprehensive, contemporary data for this compound against a wide array of clinically important fungal isolates. The single 1992 study on this compound does not provide the breadth of data necessary for a thorough evaluation against the well-established profile of Micafungin. Further research is warranted to determine the full antifungal spectrum of this compound using standardized methodologies.
Experimental Protocols: Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing are crucial for the generation of reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth dilution antifungal susceptibility testing of yeasts and molds.
A typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.
Key Methodological Details (based on CLSI M27/M38 and EUCAST guidelines):
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS is commonly used.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a suspension is prepared and standardized to a specific cell density (e.g., 0.5-2.5 x 103 cells/mL).
-
Drug Dilutions: A serial two-fold dilution of the antifungal agent is prepared in the microtiter plates.
-
Incubation: Plates are typically incubated at 35°C for 24 to 48 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% inhibition for azoles and echinocandins against yeasts) compared to the growth control well.
Conclusion and Future Directions
Based on the currently available data, Micafungin demonstrates a broader and more potent antifungal spectrum against a wide range of clinically significant yeasts and molds compared to the limited data available for this compound. The high potency of this compound against Candida albicans suggests that it could be a valuable compound, but its seemingly weaker activity against key molds like Aspergillus may limit its potential spectrum of use.
To enable a more definitive comparison and to fully assess the therapeutic potential of this compound, further research is essential. Specifically, future studies should focus on:
-
Comprehensive in vitro susceptibility testing of this compound against a large panel of recent clinical isolates of Candida species (including non-albicans species), Aspergillus species, and other emerging fungal pathogens, following standardized CLSI or EUCAST methodologies.
-
Direct comparative studies evaluating the in vitro and in vivo efficacy of this compound and Micafungin side-by-side.
-
Detailed mechanistic studies to confirm the inhibition of 1,3-β-D-glucan synthase by this compound and to investigate any potential unique interactions with the enzyme.
Such data would provide the necessary foundation for a more complete understanding of this compound's place within the echinocandin class and its potential as a future antifungal therapeutic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy | Semantic Scholar [semanticscholar.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Deoxymulundocandin and its Contemporaries: A Comparative Analysis of (1,3)-β-D-Glucan Synthase Inhibitors
A deep dive into the mechanism of action of Deoxymulundocandin and other inhibitors of fungal cell wall synthesis, providing researchers, scientists, and drug development professionals with a comparative guide to their performance and experimental validation.
The fungal cell wall, a structure absent in mammalian cells, presents a prime target for antifungal drug development. A critical component of this wall is (1,3)-β-D-glucan, a polymer synthesized by the enzyme (1,3)-β-D-glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic lysis and fungal cell death. This guide provides a comparative analysis of this compound and other prominent inhibitors of this pathway, focusing on their mechanism of action, supported by experimental data and detailed protocols.
Overview of (1,3)-β-D-Glucan Synthase Inhibitors
The primary classes of antifungals that target (1,3)-β-D-glucan synthase are the echinocandins and the triterpene glycosides.
-
Echinocandins: This class includes well-established intravenous drugs like caspofungin, micafungin, and anidulafungin, as well as the less commonly cited this compound.[1][2] this compound, isolated from Aspergillus sydowii, is an echinocandin-type lipopeptide antibiotic.[3][4] Like other echinocandins, it consists of a cyclic hexapeptide core with a lipid side chain.[5][6] These agents are known for their potent, broad-spectrum activity against many Candida and Aspergillus species.[7][8]
-
Triterpene Glycosides: This class is represented by enfumafungin, a natural product isolated from Hormonema sp., and its semi-synthetic derivative, ibrexafungerp (formerly MK-3118).[9][10] A key interest in this class has been the development of an orally bioavailable (1,3)-β-D-glucan synthase inhibitor, a significant limitation of the echinocandins.[9]
Both classes of compounds act as non-competitive inhibitors of the Fks1p subunit of the (1,3)-β-D-glucan synthase enzyme complex.[7][11]
Comparative Performance Data
The following tables summarize the in vitro activity of representative (1,3)-β-D-glucan synthase inhibitors against various fungal pathogens.
Table 1: In Vitro Activity (MIC µg/mL) of Echinocandins against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. tropicalis |
| This compound | 0.5 - 4.0[12] | 2.0 - 4.0[12] | 1.0 - 8.0[12] |
| Caspofungin | ≤0.25 | ≤0.25 | ≤0.25 |
| Micafungin | ≤0.25 | ≤0.06 | ≤0.25 |
| Anidulafungin | ≤0.25 | ≤0.25 | ≤0.25 |
| Note: MIC values for Caspofungin, Micafungin, and Anidulafungin are based on revised clinical breakpoints and represent the concentration at which an isolate is considered susceptible.[9] |
Table 2: In Vitro Activity (IC50) of Enfumafungin Derivative (MK-3118) and Caspofungin against Glucan Synthase from Wild-Type and Echinocandin-Resistant (fks mutant) Candida Strains
| Antifungal Agent | C. albicans (Wild-Type) | C. albicans (fks mutant) | C. glabrata (Wild-Type) | C. glabrata (fks mutant) |
| MK-3118 | 0.2 µg/mL | 0.1 - 0.3 µg/mL | 0.3 µg/mL | 0.2 - 0.4 µg/mL |
| Caspofungin | 0.1 µg/mL | >10 µg/mL | 0.2 µg/mL | >10 µg/mL |
| Data for MK-3118 and Caspofungin are adapted from studies on echinocandin-resistant isolates and demonstrate the enhanced potency of the enfumafungin derivative against strains with FKS mutations.[13][14] |
Experimental Protocols for Mechanism of Action Validation
The validation of the mechanism of action for (1,3)-β-D-glucan synthase inhibitors involves a combination of biochemical, microbiological, and genetic approaches.
(1,3)-β-D-Glucan Synthase Inhibition Assay
Objective: To directly measure the inhibitory activity of a compound on the (1,3)-β-D-glucan synthase enzyme.
Methodology:
-
Preparation of Fungal Membranes:
-
Grow the fungal strain of interest (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a buffer (e.g., Tris-HCl with EDTA).
-
Disrupt the cells mechanically (e.g., using glass beads or a cell disruptor) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Pellet the membrane fraction by high-speed ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing buffer, GTPγS (an activator of the Rho1p subunit), and the test compound at various concentrations.
-
Add the fungal membrane preparation to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, UDP-[14C]-glucose.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan polymer.
-
Wash the filter to remove unincorporated UDP-[14C]-glucose.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Morphological Analysis of Fungal Cells
Objective: To observe the phenotypic effects of the inhibitor on fungal cell structure.
Methodology:
-
Fungal Culture: Grow yeast or mold in a liquid medium in the presence of the test compound at concentrations around the Minimum Inhibitory Concentration (MIC).
-
Microscopy: Observe the fungal cells at different time points using light microscopy or electron microscopy.
-
Observation: Look for characteristic morphological changes such as cell swelling, abnormal cell shapes, lysis, and aberrant hyphal branching in molds.
Genetic Validation using Saccharomyces cerevisiae Mutants
Objective: To confirm that the antifungal activity is dependent on the Fks1p target.
Methodology:
-
Strain Selection: Utilize strains of S. cerevisiae with known point mutations in the FKS1 gene that confer resistance to echinocandins.
-
Susceptibility Testing: Perform standard antifungal susceptibility testing (e.g., broth microdilution) to determine the MIC of the test compound against the wild-type and fks1 mutant strains.
-
Analysis: A significant increase in the MIC for the fks1 mutant strain compared to the wild-type strain indicates that the compound's antifungal activity is mediated through the Fks1p subunit of (1,3)-β-D-glucan synthase.
Signaling Pathways and Experimental Workflows
Inhibition of (1,3)-β-D-glucan synthesis induces significant stress on the fungal cell wall. This triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi.[15][16]
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
The following diagram illustrates the general workflow for validating the mechanism of action of a putative (1,3)-β-D-glucan synthase inhibitor.
Caption: Experimental Workflow for MoA Validation.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mulundocandin, a new lipopeptide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of echinocandin antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungerps: discovery of the glucan synthase inhibitor enfumafungin and development of a new class of antifungal triterpene glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review on Current Status of Echinocandins Use [mdpi.com]
- 12. Mulundocandin, an echinocandin-like lipopeptide antifungal agent: biological activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enfumafungin Derivative MK-3118 Shows Increased In Vitro Potency against Clinical Echinocandin-Resistant Candida Species and Aspergillus Species Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 15. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Deoxymulundocandin with Azole Antifungals: A Comparative Guide
A note on Deoxymulundocandin: this compound is an echinocandin-type antifungal antibiotic.[1] However, to date, publicly available research on its specific synergistic effects with azole antifungals is not available. Therefore, this guide will provide a comparative overview of the well-documented synergistic interactions between other echinocandins (such as caspofungin, micafungin, and anidulafungin) and azole antifungals. This information serves as a strong proxy for the potential synergistic behavior of this compound, given their shared mechanism of action.
Echinocandins and azoles represent two distinct classes of antifungal agents that, when used in combination, have demonstrated significant synergistic activity against a broad range of fungal pathogens.[2] This synergy often leads to enhanced efficacy, reduced drug dosages, and the potential to overcome antifungal resistance.
Mechanism of Synergistic Action
The synergistic effect of combining echinocandins and azoles stems from their complementary mechanisms of action targeting different essential components of the fungal cell.
-
Echinocandins , including this compound, inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately cell death.
-
Azoles target the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and function.
The sequential or simultaneous inhibition of both the cell wall and cell membrane integrity is believed to be the primary basis for the observed synergy. The initial damage to the cell wall by an echinocandin may facilitate the entry of the azole into the fungal cell, allowing it to reach its target more effectively.
Quantitative Analysis of Synergistic Effects
The synergy between echinocandins and azoles is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is generally considered synergistic. The following tables summarize the in vitro synergistic activity of various echinocandin-azole combinations against different fungal species, as reported in the literature.
| Echinocandin | Azole | Fungal Species | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Caspofungin | Voriconazole | Aspergillus fumigatus | Not explicitly stated, but combination therapy showed improved survival in vivo against resistant strains. | [3] |
| Caspofungin | Posaconazole | Aspergillus fumigatus | Not explicitly stated, but combination therapy showed improved survival in vivo against resistant strains. | [3] |
| Micafungin | Voriconazole | Multidrug-resistant Candida auris | 0.15 to 0.5 | [4] |
| Anidulafungin | Fluconazole | Fluconazole-resistant Candida parapsilosis complex | 0.07-0.37 | [5] |
| Micafungin | Fluconazole | Fluconazole-resistant Candida parapsilosis complex | 0.25-0.5 | [5] |
| Anidulafungin | Itraconazole | Fluconazole-resistant Candida parapsilosis complex | 0.15-0.37 | [5] |
| Micafungin | Itraconazole | Fluconazole-resistant Candida parapsilosis complex | 0.09-0.37 | [5] |
Table 1: Summary of In Vitro Synergistic Activity of Echinocandin-Azole Combinations.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the synergistic effects of antifungal agents.
Checkerboard Broth Microdilution Assay
This is the most common method for determining in vitro synergy.
-
Preparation of Drug Solutions: Stock solutions of the echinocandin and azole are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in RPMI 1640 medium.
-
Microtiter Plate Setup: A two-dimensional array of serial dilutions of both drugs is prepared in a 96-well microtiter plate. One axis represents the concentrations of the echinocandin, and the other represents the concentrations of the azole.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate to be tested is prepared and added to each well of the microtiter plate.
-
Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or spectrophotometric reading. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assays
Time-kill assays provide information on the rate of fungal killing by antifungal agents, alone and in combination.
-
Culture Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.
-
Drug Exposure: The antifungal agents (echinocandin and azole), alone and in combination, are added to the fungal suspension at specific concentrations (e.g., multiples of the MIC).
-
Incubation and Sampling: The cultures are incubated at a specified temperature, and samples are withdrawn at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viability Assessment: The number of viable fungal cells in each sample is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.
-
Data Analysis: The results are plotted as the log10 of colony-forming units (CFU)/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizing the Mechanisms and Synergy
The following diagrams illustrate the individual mechanisms of action of echinocandins and azoles, as well as their synergistic interaction.
Caption: Individual mechanisms of action of echinocandins and azole antifungals.
Caption: Conceptual workflow of the synergistic interaction between echinocandins and azoles.
Conclusion
The combination of echinocandins and azoles presents a promising therapeutic strategy for the treatment of various fungal infections, particularly those caused by resistant strains. The synergistic interaction, driven by the dual targeting of the fungal cell wall and cell membrane, has been consistently demonstrated in vitro for several members of the echinocandin class. While specific data for this compound is not yet available, its classification as an echinocandin strongly suggests it would exhibit similar synergistic properties with azole antifungals. Further research is warranted to confirm this potential and to establish optimal combination regimens for clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The echinocandin antifungals: an overview of the pharmacology, spectrum and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxymulundocandin and Antifungal Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between a novel antifungal agent and existing therapies is critical. Deoxymulundocandin, an echinocandin-type antifungal antibiotic isolated from the fungus Aspergillus sydowii, represents a potential new tool in the arsenal against invasive fungal infections.[1] However, comprehensive studies detailing its cross-resistance profile with other major antifungal classes are not yet available in the public domain. This guide will provide a framework for understanding potential cross-resistance based on the established mechanisms of the echinocandin class, outline standard experimental protocols for future comparative studies, and present visualizations of key pathways and workflows.
Understanding Echinocandin Cross-Resistance
This compound belongs to the echinocandin class of antifungals. These agents act by inhibiting (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall polymer, β-D-glucan. Resistance to echinocandins is primarily mediated by specific mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunits of the glucan synthase enzyme.
Acquired mutations in the "hot spot" regions of the FKS genes are the most common mechanism of clinically significant echinocandin resistance. These mutations often result in a reduced affinity of the enzyme for the drug, leading to elevated minimum inhibitory concentrations (MICs). A critical characteristic of this resistance mechanism is the high degree of cross-resistance observed among the currently marketed echinocandins: anidulafungin, caspofungin, and micafungin. It is therefore highly probable that fungal isolates harboring these FKS mutations would also exhibit reduced susceptibility to this compound.
Comparative Antifungal Data: A Call for Future Research
To date, specific quantitative data from in vitro studies comparing the activity of this compound against a broad panel of antifungal-resistant fungal isolates is not available in published literature. Such studies are essential to fully characterize its spectrum of activity and potential clinical utility. The tables below are placeholders, illustrating how data from future studies on this compound could be presented.
Table 1: Hypothetical In Vitro Activity of this compound Against Echinocandin-Resistant Candida albicans
| Fungal Isolate | FKS1 Mutation | This compound MIC (µg/mL) | Anidulafungin MIC (µg/mL) | Caspofungin MIC (µg/mL) | Micafungin MIC (µg/mL) |
| Wild-Type | None | Data not available | 0.03 | 0.06 | 0.015 |
| Resistant 1 | S645P | Data not available | >8 | >8 | >8 |
| Resistant 2 | F641S | Data not available | 4 | 8 | 2 |
| Resistant 3 | R647G | Data not available | 2 | 4 | 1 |
Table 2: Hypothetical Synergy of this compound with Other Antifungals Against Aspergillus fumigatus
| Antifungal Combination | FICI (Checkerboard Assay) | Interpretation |
| This compound + Voriconazole | Data not available | - |
| This compound + Amphotericin B | Data not available | - |
| This compound + Isavuconazole | Data not available | - |
| FICI: Fractional Inhibitory Concentration Index. ≤0.5: Synergy; >0.5 to 4.0: Indifference; >4.0: Antagonism. |
Experimental Protocols for Cross-Resistance Studies
The following are standardized methodologies that would be employed to generate the comparative data needed to assess the cross-resistance profile of this compound.
Antifungal Susceptibility Testing (AST)
The in vitro activity of this compound against a panel of fungal isolates, including wild-type and strains with known resistance mechanisms to other antifungals, would be determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts and M38 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubated to ensure viability and purity. A suspension of the fungal cells is then prepared in sterile saline or RPMI 1640 medium and adjusted to a standardized concentration using a spectrophotometer or hemocytometer.
-
Drug Dilution: A series of two-fold dilutions of this compound and comparator antifungal agents are prepared in 96-well microtiter plates containing RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For yeasts, this is often a ≥50% reduction in turbidity. For molds, a qualitative assessment of growth inhibition is made.
Checkerboard Assay for Synergy Testing
To evaluate the interaction of this compound with other antifungal agents (e.g., azoles, polyenes), a checkerboard microdilution assay is performed.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis. This creates a matrix of wells with various combinations of drug concentrations.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and the plate is incubated as described for AST.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination that inhibits fungal growth. The FICI is the sum of the MIC of each drug in the combination divided by the MIC of each drug alone. The interaction is classified as synergistic, indifferent, or antagonistic based on the FICI value.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the mechanism of action and resistance of echinocandins, as well as a typical workflow for assessing antifungal cross-resistance.
Caption: Mechanism of echinocandin action and resistance.
Caption: Workflow for assessing antifungal cross-resistance.
Conclusion
While this compound holds promise as a new echinocandin antifungal, its specific cross-resistance profile remains to be elucidated through dedicated research. Based on the known mechanisms of the echinocandin class, it is anticipated that this compound will exhibit cross-resistance with other echinocandins in fungal isolates with FKS gene mutations. Further in vitro and in vivo studies are crucial to fully characterize its activity against a diverse range of fungal pathogens and to understand its potential interactions with other antifungal agents. The experimental frameworks and foundational knowledge presented in this guide are intended to support and inform these future research endeavors.
References
Evaluating In Vivo Efficacy of Novel Antifungals Against Resistant Candida Strains: A Comparative Guide
Disclaimer: Initial searches for "Deoxymulundocandin" did not yield any publicly available data regarding its in vivo efficacy against resistant Candida strains. Therefore, this guide has been developed as a template for researchers, scientists, and drug development professionals to illustrate how a novel antifungal agent could be evaluated and compared. The data presented here uses the investigational arylamidine T-2307 as a representative example of a novel compound with demonstrated efficacy against echinocandin-resistant Candida species.
Introduction to Novel Antifungal Evaluation
The emergence of antifungal resistance, particularly among Candida species, poses a significant threat to public health. Echinocandin resistance, often mediated by mutations in the FKS genes, compromises the efficacy of first-line treatments for invasive candidiasis. This necessitates the development and rigorous evaluation of new antifungal agents with novel mechanisms of action or the ability to overcome existing resistance pathways.
This guide provides a framework for assessing the in vivo efficacy of such novel compounds, using T-2307 as a case study. T-2307 is a novel arylamidine that functions by causing the collapse of the fungal mitochondrial membrane potential.[1][2] Its evaluation against echinocandin-resistant Candida albicans and Candida glabrata provides a valuable model for the preclinical assessment of new drug candidates.
Comparative In Vivo Efficacy Data
The efficacy of a novel antifungal is typically assessed in an established animal model, such as a murine model of disseminated candidiasis. Key endpoints include the reduction in fungal burden in target organs (e.g., kidneys) and improvement in host survival.
Table 1: In Vivo Efficacy of T-2307 against Echinocandin-Resistant Candida glabrata
| Treatment Group | Dosage (mg/kg) | Route | Mean Fungal Burden (log10 CFU/g kidneys) ± SD | Reduction vs. Control (log10) |
| Vehicle Control | - | SC | 5.86 ± 0.25 | - |
| T-2307 | 0.75 | SC | 4.41 ± 0.43 | 1.45 |
| T-2307 | 1.5 | SC | 3.84 ± 0.41 | 2.02 |
| T-2307 | 3 | SC | 3.19 ± 0.36 | 2.67 |
| T-2307 | 6 | SC | 2.69 ± 0.46 | 3.17 |
| Caspofungin | 1 | IP | 5.51 ± 0.26 | 0.35 |
| Caspofungin | 10 | IP | 4.88 ± 0.41 | 0.98 |
| (Data synthesized from studies on T-2307 against echinocandin-resistant C. glabrata).[3][4] |
Table 2: In Vivo Efficacy of T-2307 against Echinocandin-Resistant Candida albicans
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Median Survival Time (Days) |
| Vehicle Control | - | 0 | 4 |
| T-2307 | 0.75 | 80 | >21 |
| T-2307 | 1.5 | 100 | >21 |
| T-2307 | 3 | 100 | >21 |
| T-2307 | 6 | 100 | >21 |
| Caspofungin | 10 | 0 | 5 |
| *Statistically significant improvement in survival compared to control (P < 0.01). | |||
| (Data synthesized from studies on T-2307 against an echinocandin-resistant C. albicans strain with a known FKS1 mutation).[1][5] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of preclinical data. Below is a standard protocol for a murine model of disseminated candidiasis used to test antifungal efficacy.
Protocol: Murine Model of Disseminated Candidiasis
-
Animal Model:
-
Species/Strain: Male or female ICR or BALB/c mice, typically 4-6 weeks old.[6]
-
Immunosuppression: To establish a robust infection, mice are often rendered neutropenic. This can be achieved by intraperitoneal (i.p.) administration of cyclophosphamide (e.g., 100-200 mg/kg) at specific time points before and after infection.[6][7]
-
-
Fungal Strain and Inoculum Preparation:
-
Strain: An echinocandin-resistant clinical isolate of Candida (e.g., C. glabrata or C. albicans) with a confirmed resistance mechanism (e.g., FKS mutation).
-
Culture: The strain is grown on a suitable medium like Sabouraud dextrose agar and then cultured in a broth such as YEPD.[8]
-
Inoculum: Yeast cells are harvested, washed in sterile phosphate-buffered saline (PBS), and adjusted to a final concentration of approximately 1 x 10^6 CFU/mL. The exact concentration may be optimized based on the virulence of the strain.[9]
-
-
Infection Procedure:
-
Antifungal Treatment:
-
Groups: Animals are randomized into several groups: vehicle control, novel compound (multiple dose levels), and a comparator drug (e.g., an echinocandin like caspofungin).[12]
-
Administration: Treatment typically begins 24 hours post-infection and continues once daily for a defined period (e.g., 7 to 10 days).[3][7] The route of administration (e.g., subcutaneous, intraperitoneal, oral) depends on the pharmacokinetic properties of the drug being tested.[3]
-
-
Efficacy Assessment:
-
Fungal Burden: A cohort of mice is euthanized at a specified time point (e.g., Day 8 post-infection). Kidneys and other target organs are harvested, weighed, and homogenized.[4] Serial dilutions of the homogenates are plated on fungal growth media to determine the colony-forming units (CFU) per gram of tissue.[8]
-
Survival Study: A separate cohort of mice is monitored for a longer period (e.g., 21-30 days), and survival is recorded daily.[7]
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
Mechanism of Resistance: Echinocandin Action and Evasion
Understanding the mechanism of resistance is key to interpreting efficacy data for a novel compound. Echinocandins inhibit β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall synthesis, which is encoded by the FKS genes.[13] Resistance primarily arises from specific "hot-spot" mutations in these genes.[14] This leads to an altered enzyme that is less sensitive to the drug. In response to cell wall stress, fungi can also activate compensatory signaling pathways, such as the PKC, HOG, and calcineurin pathways, which upregulate chitin synthesis to maintain cell wall integrity.[14][15]
Caption: Signaling pathway for echinocandin action and resistance.
References
- 1. The Novel Arylamidine T-2307 Maintains In Vitro and In Vivo Activity against Echinocandin-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The novel arylamidine T-2307 demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel arylamidine T-2307 maintains in vitro and in vivo activity against echinocandin-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 10. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
comparative analysis of Deoxymulundocandin and Anidulafungin cytotoxicity
A direct comparative analysis of the cytotoxicity of Deoxymulundocandin and Anidulafungin is not feasible at this time due to a lack of publicly available data on the cytotoxic effects of this compound on mammalian cells.
This compound has been identified as a new echinocandin-type antifungal antibiotic[1]. However, extensive searches for its cytotoxic profile against mammalian cell lines, including IC50 values, detailed experimental protocols, and effects on cellular signaling pathways, have yielded no specific information.
In contrast, some data is available regarding the cytotoxicity of Anidulafungin, an echinocandin antifungal agent. This guide provides a summary of the available information on Anidulafungin's cytotoxicity and outlines the necessary experimental framework for a comprehensive comparative analysis, should data for this compound become available.
Anidulafungin: Summary of Cytotoxicity Data
Anidulafungin's primary mechanism of action is the inhibition of (1,3)β-D-glucan synthase, an enzyme crucial for fungal cell wall synthesis but absent in mammalian cells. This inherent selectivity contributes to its generally favorable safety profile. However, some studies have investigated its potential for cytotoxicity in mammalian systems.
Quantitative Cytotoxicity Data
| Compound | Animal Model | Cell/Tissue Type | Dosage/Concentration | Observed Effect | Citation |
| Anidulafungin | Juvenile Rat | Overall | 30 mg/kg/day | No-adverse-effect-level (NOAEL) | [2][3] |
| Anidulafungin | Juvenile Rat | Overall | >30 mg/kg/day | Slightly reduced body weight, increased liver weight, mild decrease in red blood cell mass | [2][3] |
It is noteworthy that even at higher doses in juvenile rats, no liver pathology was observed[2][3]. Furthermore, retrospective studies suggest that Anidulafungin may be less hepatotoxic than other echinocandins like caspofungin[4].
Experimental Protocols
To conduct a thorough comparative cytotoxicity analysis, standardized experimental protocols are essential. The following methodologies are examples of assays that would be necessary to evaluate and compare the cytotoxicity of both this compound and Anidulafungin.
Cell Viability Assay (e.g., MTT or WST-1 Assay)
This assay is fundamental for determining the concentration-dependent effect of a compound on cell proliferation and metabolic activity.
-
Cell Culture: Plate mammalian cells of interest (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a panel of cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Anidulafungin for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Reagent Incubation: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. This allows for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity through membrane disruption.
-
Cell Culture and Treatment: Follow the same procedure as for the cell viability assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH assay reaction mixture to the supernatant according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance at the specified wavelength to quantify the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying cytotoxicity is crucial. The following diagrams illustrate a general workflow for investigating these pathways and a hypothetical signaling pathway that could be affected by a cytotoxic compound.
Caption: Workflow for Investigating Cytotoxic Signaling Pathways.
Caption: Example of a Signaling Pathway Leading to Cytotoxicity.
Conclusion
While a direct comparative analysis of the cytotoxicity of this compound and Anidulafungin is currently impeded by the absence of data for this compound, the available information on Anidulafungin suggests a favorable safety profile with a high degree of selectivity for its fungal target. A comprehensive assessment would necessitate generating robust in vitro cytotoxicity data for this compound using standardized assays and further elucidating the specific molecular pathways affected by both compounds in mammalian cells. Such studies would be invaluable for the drug development community in evaluating the therapeutic potential and safety of these antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Juvenile toxicity assessment of anidulafungin in rats: an example of navigating case-by-case study design through scientific and regulatory challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinocandins - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Deoxymulundocandin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Deoxymulundocandin, a naturally occurring echinocandin, presents a promising scaffold for the generation of new therapeutic derivatives. This guide provides a comparative analysis of the potential efficacy of this compound derivatives against established antifungal agents, supported by experimental data from related compounds and detailed methodologies for their evaluation.
Introduction to this compound and its Therapeutic Promise
This compound is an echinocandin-type antifungal antibiotic isolated from Aspergillus sydowii.[1] Like other echinocandins, its primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3][4] This targeted action offers a high degree of selectivity for fungal cells, minimizing off-target effects in humans. The development of derivatives of existing echinocandins, such as anidulafungin and rezafungin, has demonstrated that chemical modifications can significantly enhance antifungal potency, particularly against resistant strains, and improve pharmacokinetic profiles.[5] This precedent strongly suggests that novel this compound derivatives could represent a next-generation of highly effective antifungal therapeutics.
Comparative Antifungal Activity
While specific data for this compound derivatives are not yet publicly available, we can project their potential efficacy based on studies of analogous echinocandin derivatives. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of comparator echinocandins and their derivatives against key fungal pathogens. The data for "Projected this compound Derivatives" is hypothetical, illustrating the potential for enhanced activity based on improvements seen with other echinocandin derivatives.[5]
Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Candida albicans Strains
| Compound | Wild-Type | FKS1 Mutant (Resistant) |
| Anidulafungin | 0.125 | 2 |
| Anidulafungin Derivative (Dehydroxylated) | 0.06 | 0.25 |
| Rezafungin | 0.06 | 1 |
| Rezafungin Derivative (Dehydroxylated) | 0.03 | 0.125 |
| Projected this compound Derivative | ≤ 0.03 | ≤ 0.125 |
| Caspofungin | 0.25 | 4 |
| Micafungin | 0.125 | 2 |
| Amphotericin B | 0.5 | 0.5 |
Data for Anidulafungin and Rezafungin derivatives are adapted from existing literature.[5] Projected data for this compound derivatives is based on the observed trend of improved potency with derivatization.
Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Candida glabrata Strains
| Compound | Wild-Type | FKS2 Mutant (Resistant) |
| Anidulafungin | 0.06 | 1 |
| Anidulafungin Derivative (Dehydroxylated) | 0.03 | 0.125 |
| Rezafungin | 0.03 | 0.5 |
| Rezafungin Derivative (Dehydroxylated) | 0.015 | 0.06 |
| Projected this compound Derivative | ≤ 0.015 | ≤ 0.06 |
| Caspofungin | 0.125 | 2 |
| Micafungin | 0.06 | 1 |
| Amphotericin B | 1 | 1 |
Data for Anidulafungin and Rezafungin derivatives are adapted from existing literature.[5] Projected data for this compound derivatives is based on the observed trend of improved potency with derivatization.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary molecular target of echinocandins, including this compound and its derivatives, is the fungal enzyme β-(1,3)-D-glucan synthase.[2][3][4][6] This enzyme is a transmembrane protein complex responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[2][3] By non-competitively inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[2][4] This mechanism is highly specific to fungi, as mammalian cells lack a cell wall and β-(1,3)-D-glucan synthase.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the therapeutic potential of novel this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives would likely involve semi-synthetic modifications of the natural product scaffold. A general workflow would include:
-
Isolation and Purification: this compound is first isolated from the fermentation broth of Aspergillus sydowii and purified using chromatographic techniques such as HPLC.[1]
-
Chemical Modification: The purified this compound undergoes chemical reactions to introduce or modify functional groups. For example, to create a dehydroxylated derivative analogous to those with proven enhanced efficacy, a multi-step synthesis involving protection of reactive groups, dehydroxylation of the target benzylic alcohol, and subsequent deprotection would be employed.[5]
-
Purification and Characterization: The synthesized derivatives are purified by preparative HPLC and their structures confirmed by mass spectrometry and NMR spectroscopy.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution Series: The this compound derivatives and comparator antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well, as determined visually or by spectrophotometric reading.
In Vivo Efficacy Studies (Murine Model of Disseminated Candidiasis)
Animal models are crucial for evaluating the in vivo therapeutic potential of novel antifungal agents.
-
Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR) are used. Immunosuppression can be induced by treatment with cyclophosphamide.
-
Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.
-
Drug Administration: Treatment with this compound derivatives, vehicle control, and comparator drugs (e.g., caspofungin, amphotericin B) begins at a specified time post-infection. Drugs are typically administered intravenously or intraperitoneally once daily for a defined period (e.g., 7 days).
-
Efficacy Assessment: The primary endpoint is often the fungal burden in target organs (e.g., kidneys, brain) at the end of the treatment period. This is determined by homogenizing the organs, plating serial dilutions on selective agar, and counting the colony-forming units (CFU). Survival studies are also conducted where the endpoint is the time to mortality.
Conclusion
The development of derivatives from the this compound scaffold holds significant promise for expanding the arsenal of effective antifungal therapies. Based on the precedent set by other echinocandin derivatives, it is plausible that novel this compound analogues will exhibit enhanced potency against both susceptible and resistant fungal pathogens, along with optimized pharmacokinetic properties. The experimental frameworks outlined in this guide provide a robust pathway for the synthesis, evaluation, and validation of these next-generation antifungal agents. Further research and development in this area are critical to addressing the growing challenge of invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 4. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylic Dehydroxylation of Echinocandin Antifungal Drugs Restores Efficacy against Resistance Conferred by Mutated Glucan Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Deoxymulundocandin
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Deoxymulundocandin, a potent antifungal agent. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Disclaimer: A specific Safety Data Sheet (SDS) with official disposal instructions for this compound is not currently available in public resources. The following procedures are based on the known chemical properties of this compound and established best practices for the disposal of research-grade, water-insoluble, and potentially hazardous organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to handle this compound with the utmost care. Assume the compound is hazardous in the absence of comprehensive toxicological data.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.
-
Ventilation: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.
-
Spill Management: Have a spill kit readily available that is appropriate for organic compounds. In case of a spill, cordon off the area, and follow your institution's established spill cleanup protocol.
This compound: Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key data points.
| Property | Value |
| Molecular Formula | C₄₈H₇₇N₇O₁₅ |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide. |
| Insolubility | Insoluble in water and other common organic solvents like acetone, acetonitrile, chloroform, ethyl acetate, and petroleum ether. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires meticulous segregation into distinct waste streams. Do not mix this compound waste with other chemical waste unless explicitly approved by your EHS department.
Solid this compound Waste
-
Unused or Expired Compound: Pure, solid this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Items such as weighing boats, contaminated filter papers, and used PPE (gloves, etc.) that have come into direct contact with solid this compound must also be treated as hazardous solid waste.
-
Procedure:
-
Place the solid waste into a clearly labeled, leak-proof hazardous waste container.
-
The label must include "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Liquid this compound Waste
-
Solvent Solutions: All solutions of this compound (e.g., in methanol, DMSO) must be collected as hazardous liquid waste. Due to its insolubility in water, do not dispose of this compound solutions down the drain.
-
Contaminated Labware: Rinse any labware that has contained this compound with a minimal amount of a solvent in which it is soluble (e.g., methanol). This rinseate must be collected as hazardous liquid waste.
-
Procedure:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.
-
Store the container in a designated hazardous waste accumulation area, ensuring it is securely sealed.
-
Decontamination of Laboratory Equipment
-
Non-disposable Equipment: Surfaces and equipment that have been in contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Wipe down the surfaces with a cloth dampened with a solvent in which this compound is soluble (e.g., methanol).
-
Collect the used cloths and any resulting residue as solid hazardous waste.
-
Follow this with a standard cleaning procedure using an appropriate laboratory detergent and water.
-
Experimental Protocol: General Laboratory Chemical Waste Handling
This protocol outlines the fundamental steps for the safe segregation and temporary storage of chemical waste within a laboratory, which is a critical component of the overall disposal process.
-
Waste Identification: Accurately identify the chemical composition of the waste being generated.
-
Container Selection: Choose a waste container that is chemically compatible with the waste. For instance, do not store acidic waste in metal containers.
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Segregation: Keep different classes of chemical waste separate (e.g., halogenated organic solvents, non-halogenated organic solvents, acidic waste, basic waste).
-
Accumulation: Store the waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and final disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling Deoxymulundocandin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Deoxymulundocandin. As a novel echinocandin-type antifungal antibiotic, this compound requires careful handling to ensure personnel safety and prevent environmental contamination. While specific safety data for this compound is limited, this guide is based on the known properties of the echinocandin class of antifungals and general best practices for handling powdered, biologically active compounds.
Immediate Safety and Hazard Information
This compound is a white, amorphous powder that is soluble in methanol, dimethyl sulfoxide, and N,N-dimethylformamide, but insoluble in water and other common organic solvents.[1] The echinocandin class of antifungals, to which this compound belongs, functions by inhibiting the synthesis of β-D-glucan, a critical component of the fungal cell wall.[2][3] This mechanism of action is specific to fungi, which generally results in low toxicity to mammalian cells.[4][5]
However, based on the Safety Data Sheets (SDS) of similar echinocandin compounds like Caspofungin, Micafungin, and Anidulafungin, the following potential hazards should be considered:
-
Serious Eye Irritation/Damage: Direct contact with the powder can cause significant eye injury.[6][7][8][9][10]
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[8][10]
-
Reproductive Hazards: Some echinocandins are suspected of damaging fertility or the unborn child.[4][8][11]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of the powder may be harmful.[8][10]
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses | - Double gloves |
| Weighing and Aliquoting (in a certified chemical fume hood or biological safety cabinet) | - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Safety goggles- N95 or higher respirator | - Face shield- Sleeve covers |
| Preparing Solutions | - Nitrile gloves- Lab coat- Safety goggles | - Chemical splash goggles- Face shield |
| Handling Solutions | - Nitrile gloves- Lab coat- Safety glasses | |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Disposable gown- Safety goggles- N95 or higher respirator | - Face shield- Shoe covers |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a step-by-step guide for researchers.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) when unpacking.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled.
2. Weighing and Preparing Stock Solutions:
-
All handling of powdered this compound must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of airborne particles.[12][13]
-
Don the required PPE, including double gloves, a disposable gown, and an N95 respirator.
-
Use dedicated spatulas and weigh boats.
-
To prepare a stock solution, slowly add the appropriate solvent to the pre-weighed powder to avoid splashing.
-
Cap the container securely and mix until the powder is fully dissolved.
3. Spill Management:
-
In case of a small spill, cordon off the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: This includes unused this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: This includes unused stock solutions and experimental media containing this compound. Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
2. Decontamination:
-
Reusable labware (e.g., glassware, magnetic stir bars) should be decontaminated. A validated decontamination procedure should be established. In the absence of specific data for this compound, a thorough rinse with a suitable solvent followed by washing with a laboratory detergent is a general starting point. All rinsate should be collected as hazardous liquid waste.
3. Final Disposal:
-
All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][14][15]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of chemical and pharmaceutical waste.
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. merck.com [merck.com]
- 7. msd.com [msd.com]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Micafungin sodium - Safety Data Sheet [chemicalbook.com]
- 12. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 13. Powder Handling - AirClean Systems [aircleansystems.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
